Fluconazole hydrate
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O.H2O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;/h1-3,6-9,22H,4-5H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZFKRINVAUJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into Fluconazole Hydrate's Mechanism of Action on Ergosterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antifungal activity of fluconazole hydrate, with a specific focus on its inhibitory effects on ergosterol biosynthesis. The information presented herein is intended to support research, and drug development efforts in the field of mycology and infectious diseases.
Introduction: The Critical Role of Ergosterol in Fungal Cell Integrity
Ergosterol is a sterol unique to fungi, playing a crucial role analogous to that of cholesterol in mammalian cell membranes.[1][2] It is an essential component for maintaining the structural integrity, fluidity, and permeability of the fungal plasma membrane.[1][3] The biosynthetic pathway of ergosterol is a complex, multi-step process involving over 20 enzymes, making it an attractive target for antifungal therapies due to its absence in humans.[1][4] Several classes of antifungal drugs, most notably the azoles, target this pathway to exert their therapeutic effects.[2][3]
Core Mechanism of Action of Fluconazole
Fluconazole, a triazole antifungal agent, exerts its fungistatic activity primarily by inhibiting a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14-alpha-demethylase.[5][6] This enzyme, a member of the cytochrome P450 superfamily, is also known as CYP51 or Erg11p.[7][8]
The inhibition of lanosterol 14-alpha-demethylase by fluconazole leads to a cascade of events that disrupt fungal cell membrane homeostasis:
-
Depletion of Ergosterol: The primary consequence of enzyme inhibition is the cessation of ergosterol production. This depletion alters the physical properties of the fungal membrane, increasing its permeability and disrupting the function of membrane-bound proteins.[5][6]
-
Accumulation of Toxic Sterol Precursors: The blockage of the ergosterol pathway leads to the accumulation of 14-alpha-methylated sterols, such as lanosterol.[9] These precursors are incorporated into the fungal membrane, further disrupting its structure and function. The accumulation of these toxic intermediates is a significant contributor to the fungistatic effect of fluconazole.[7][10]
This dual mechanism of ergosterol depletion and toxic sterol accumulation ultimately inhibits fungal growth and replication.[5][7]
Visualizing the Ergosterol Biosynthesis Pathway and Fluconazole's Point of Intervention
The following diagram illustrates the major steps in the ergosterol biosynthesis pathway and highlights the specific point of inhibition by fluconazole.
References
- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of ergosterol | PPTX [slideshare.net]
- 3. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 4. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis and Crystallization of Fluconazole Hydrate
This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis of the antifungal agent fluconazole and the subsequent crystallization of its monohydrate form. Fluconazole, a bis-triazole antifungal, is a critical therapeutic agent for various fungal infections.[1][2] Its efficacy and physicochemical properties are intrinsically linked to its solid-state form. The ability to control its crystalline structure, particularly the formation of the stable monohydrate, is paramount for ensuring consistent bioavailability and stability in pharmaceutical formulations.[3][4]
Fluconazole can exist in multiple crystalline forms, including several anhydrous polymorphs and solvates.[5][6][7] The monohydrate form is of particular interest as anhydrous forms can be unstable and readily convert to the hydrate in the presence of moisture.[3][4][8] This guide details a common synthetic pathway, comprehensive protocols for crystallization, and methods for solid-state characterization.
Synthesis of Fluconazole
The synthesis of fluconazole typically involves a multi-step process starting from 1,3-difluorobenzene. A widely recognized route proceeds through the formation of an epoxide intermediate, which is subsequently opened by a second triazole ring.[9][10] The use of catalysts like nano-silica sulfuric acid (nano-SSA) has been explored to improve reaction yields and facilitate easier isolation of intermediates.[1]
The general synthetic pathway is outlined below:
Experimental Protocol: Synthesis of Fluconazole
This protocol is a representative synthesis adapted from established literature.[1][9][10]
Step 1: Synthesis of α-Chloro-2,4-difluoroacetophenone (III)
-
In a reaction vessel, suspend anhydrous aluminum trichloride in dichloromethane.
-
Add 1,3-difluorobenzene to the suspension.
-
Cool the mixture in an ice bath and slowly add chloroacetyl chloride while stirring.
-
After the addition is complete, allow the reaction to proceed at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring the mixture into ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of α-(1H-1,2,4-Triazol-1-yl)-2,4-difluoroacetophenone (V)
-
Dissolve the crude α-chloro-2,4-difluoroacetophenone from Step 1 in ethyl acetate.
-
Add 1,2,4-triazole and triethylamine to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture, filter to remove salts, and wash the filtrate with water.
-
Dry the organic layer and concentrate it in a vacuum. The resulting product can be purified by recrystallization.[1]
Step 3: Synthesis of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (VII)
-
To a mixture of trimethylsulfoxonium iodide in toluene, add a 20% sodium hydroxide solution and the product from Step 2.
-
Heat the reaction mixture to 60°C and stir for 3-4 hours.[9]
-
Monitor the formation of the epoxide by TLC.
-
Upon completion, cool the reaction, add water, and extract the product with toluene.
-
Combine the organic layers, wash with water, dry, and evaporate the solvent to yield the crude epoxide.
Step 4: Synthesis of Fluconazole (I)
-
Dissolve the crude epoxide from Step 3 in N,N-dimethylformamide (DMF).
-
Add 1,2,4-triazole and anhydrous potassium carbonate.
-
Heat the mixture to approximately 90°C and stir for 2-3 hours.[11]
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude fluconazole can be purified by recrystallization to yield the final product.
Crystallization of Fluconazole Monohydrate
The preparation of fluconazole monohydrate is a critical step for pharmaceutical development. The monohydrate can be obtained by recrystallizing fluconazole from aqueous solutions or by exposing anhydrous forms to controlled humidity.[3][5] The choice of solvent and crystallization conditions (e.g., temperature, cooling rate) can direct the formation of specific polymorphs or the hydrated form.[12] For instance, desolvation of the monohydrate can yield polymorphic Form I.[5]
Experimental Protocol: Preparation of Fluconazole Monohydrate
This protocol describes a method for obtaining fluconazole monohydrate crystals via recrystallization.
-
Dissolution: Dissolve crude or anhydrous fluconazole in a suitable solvent system, such as a mixture of ethanol and water or isopropanol, at an elevated temperature (e.g., boiling point of the solvent).[12][13] The presence of water is crucial for hydrate formation.[14]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. The cooling rate can influence the crystal form; a slow cooling rate of 5-15 °C/h is often preferred.[12]
-
Crystallization: As the solution cools, fluconazole monohydrate crystals will precipitate. The process can be left undisturbed for several hours to days to allow for complete crystallization.[8]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any residual impurities. Dry the crystals under ambient conditions or in a vacuum oven at a mild temperature (e.g., 30-70 °C) to avoid dehydration.[15]
Data Presentation
The solid-state properties of fluconazole and its hydrate are characterized using various analytical techniques. The quantitative data are summarized below.
Table 1: Crystallographic Data for Fluconazole Monohydrate
| Parameter | Value | Reference |
| Crystal System | Triclinic | [13] |
| Space Group | P-1 | [13] |
| a (Å) | - | - |
| b (Å) | - | - |
| c (Å) | - | - |
| α (°) | 71.24 (3) | [13] |
| β (°) | 79.84 (3) | [13] |
| γ (°) | 84.39 (3) | [13] |
| Z | - | - |
| Note: Complete unit cell parameters (a, b, c) were not fully detailed in the provided search results for the monohydrate, but the crystal system and angles were specified. |
Table 2: Thermal Analysis Data for Fluconazole Forms
| Crystalline Form | Technique | Event | Temperature (°C) | Reference |
| Monohydrate | DSC | Dehydration Endotherm | 102.7 - 103.6 | [13][16] |
| Monohydrate | DSC | Melting Endotherm | 138.8 - 139.2 | [13][16] |
| Anhydrous Form I | DSC | Melting Endotherm | 139.2 | [16][17] |
| Anhydrous Form II | DSC | Melting Endotherm | ~138.4 | [17] |
| Anhydrous Form III | Melting Point | Melting | 120 ± 2 | [7] |
Table 3: Key Spectroscopic Data (FTIR) for Fluconazole Monohydrate
| Vibration Mode | Wavenumber (cm⁻¹) | Description | Reference |
| O-H Stretch | ~3107 | Hydrogen-bonded hydroxyl group of water | [13] |
| C=N Stretch | ~1620, 1591 | Triazole ring vibrations | [13] |
| C-F Stretch | ~1275, 1140 | Difluorophenyl group vibrations | [13] |
Detailed Methodologies for Characterization
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Protocol: Accurately weigh 3-5 mg of the sample into an aluminum pan, which is then covered with a perforated lid. Heat the sample from a starting temperature (e.g., 30°C) to a final temperature (e.g., 200°C) at a constant heating rate, typically 10 °C/min, under a nitrogen or air atmosphere.[8] TGA is performed similarly, with a sample size of 8-10 mg, to quantify mass loss associated with desolvation.[8]
Powder X-ray Diffractometry (PXRD)
-
Protocol: Place a powdered sample on a sample holder. Collect the diffraction pattern over a specified 2θ range (e.g., 3° to 40°) using a diffractometer with a specific radiation source, such as Cu Kα. The resulting pattern of diffraction peaks is unique to the crystalline form.[8]
Single-Crystal X-ray Diffraction (SCXRD)
-
Protocol: Mount a suitable single crystal on a goniometer. Collect diffraction data using a system equipped with a radiation source like Cu Kα (λ = 1.54184 Å).[8] The collected data are used to solve and refine the crystal structure, providing precise information on bond lengths, angles, and molecular packing.[8]
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2011101862A1 - Stabilized fluconazole polymorph iii formulation - Google Patents [patents.google.com]
- 5. Preparation and crystal characterization of a polymorph, a monohydrate, and an ethyl acetate solvate of the antifungal fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid-State Characterization of Fluconazole Polymorphs: Temperature and Time-Triggered Analysis - Journal of Young Pharmacists [jyoungpharm.org]
- 8. Design, Preparation, Characterization and Evaluation of Five Cocrystal Hydrates of Fluconazole with Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]
- 10. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2002076955A1 - Process for preparing fluconazole and its crystal modifications - Google Patents [patents.google.com]
- 13. CN105399693A - Fluconazole monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. RU2260591C2 - Method for synthesis of fluconazole monohydrate, method for synthesis of crystalline modification ii of fluconazole (variants) and method for synthesis of crystalline modification i of fluconazole - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. ptfarm.pl [ptfarm.pl]
Fluconazole Hydrate: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical properties and structural characteristics of fluconazole hydrate, a pivotal triazole antifungal agent. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).
Chemical and Physical Properties
This compound is the hydrated form of fluconazole, a synthetic bistriazole derivative.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;hydrate | [2] |
| Chemical Formula | C₁₃H₁₄F₂N₆O₂ | [2][3][4][] |
| Molecular Weight | 324.29 g/mol | [2][4][] |
| Melting Point | 138-140 °C (for anhydrous form) | [1][6] |
| Hydrate shows an endothermic peak at 102.7 °C | [7] | |
| pKa | 1.76 (for its conjugate acid) | |
| Solubility | ||
| in Water | ≥3.2 mg/mL (with ultrasonic) | [8][3] |
| in Ethanol | ≥28.8 mg/mL | [8][3] |
| in DMSO | ≥16.35 mg/mL | [8][3] |
| in PBS (pH 7.2) | ~0.2 mg/mL | [9] |
Structural Information
Fluconazole is a member of the triazole class of antifungal agents, characterized by a propan-2-ol backbone substituted with two 1H-1,2,4-triazol-1-yl groups and a 2,4-difluorophenyl group.[6] The presence of the hydrate form is a critical consideration in its solid-state chemistry, as the anhydrous form is known to be hygroscopic and can transform into the more stable monohydrate.[10][11]
The structural integrity and polymorphic form of this compound are typically confirmed through various analytical techniques as outlined in the workflow below.
References
- 1. Fluconazole [drugfuture.com]
- 2. This compound | C13H14F2N6O2 | CID 9862025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Design, Preparation, Characterization and Evaluation of Five Cocrystal Hydrates of Fluconazole with Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
In Vitro Activity of Fluconazole Hydrate Against Cryptococcus neoformans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of fluconazole hydrate against Cryptococcus neoformans, a major opportunistic fungal pathogen. The document details the established minimum inhibitory concentration (MIC) data, outlines standardized experimental protocols for susceptibility testing, and illustrates the key molecular pathways involved in fluconazole's mechanism of action and resistance.
Quantitative Data Summary
The in vitro efficacy of fluconazole against Cryptococcus neoformans is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest drug concentration that prevents visible fungal growth. The following tables summarize MIC data from various studies, providing a quantitative snapshot of fluconazole's activity.
Table 1: Fluconazole MIC Distribution against Cryptococcus neoformans Isolates
| Study Cohort/Region | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| 21 Combined Studies | 11,049 | Not Specified | 4 | 16 | [1] |
| Guangxi, Southern China | Not Specified | 0.05–4 | 2 | 4 | [2] |
| United States and Africa | 566 | Not Specified | Not Specified | 16 | [3] |
| 25 Patients (Initial Isolates) | 25 | 0.25 - 64 | 4 | 16 | [4] |
| CLSI Method (106 isolates) | 106 | 0.063 - 16 | 4 | 8 | [5] |
| EUCAST Method (106 isolates) | 106 | 0.125 - 32 | 4 | 8 | [5] |
Table 2: Interpretive Breakpoints for Fluconazole against Cryptococcus neoformans
| Category | MIC (µg/mL) | Interpretation | Citation(s) |
| Susceptible (S) | ≤ 8 | The isolate is likely to be inhibited by achievable concentrations of the drug at standard doses. | [1][2][6] |
| Susceptible-Dose Dependent (SDD) | 16–32 | Susceptibility is dependent on achieving the maximal possible blood level of the drug. | [2][6] |
| Resistant (R) | ≥ 64 | The isolate is not inhibited by achievable concentrations of the drug with normal dosage schedules. | [2][6] |
Note: Interpretive breakpoints for Cryptococcus are not as firmly established as for Candida species and can vary.[4][7]
Experimental Protocols
Standardized methods are crucial for reproducible in vitro susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) M27-A and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies are the most widely recognized reference procedures.
CLSI Broth Microdilution Method (M27-A)
This reference method is considered the "gold standard" for antifungal susceptibility testing of yeasts.[8]
Methodology:
-
Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.[8]
-
Inoculum Preparation: A suspension of yeast cells is prepared from a 24-hour-old culture grown on Sabouraud dextrose agar. The turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration.[9]
-
Drug Dilution: A series of twofold dilutions of fluconazole are prepared in the RPMI 1640 medium in a 96-well microtiter plate.[8]
-
Inoculation and Incubation: The microtiter plates are inoculated with the standardized yeast suspension and incubated at 35°C for 48 to 72 hours.[8]
-
Endpoint Determination: The MIC is determined as the lowest concentration of fluconazole that causes a significant (≥50%) reduction in turbidity compared to the growth control well. This can be assessed visually or spectrophotometrically.[4]
E-test (Epsilometer Test)
The E-test is a gradient diffusion method that provides a quantitative MIC.
Methodology:
-
Medium: RPMI agar with 2% glucose is commonly used.[10]
-
Inoculum Preparation: A standardized yeast suspension (0.5 McFarland) is swabbed uniformly across the surface of the agar plate.[8]
-
Application of E-test Strip: A plastic strip impregnated with a predefined gradient of fluconazole is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.[8]
-
Endpoint Determination: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[8]
Disk Diffusion Method
This is a qualitative method to determine the susceptibility of a yeast isolate to fluconazole.
Methodology:
-
Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is used.[11]
-
Inoculum Preparation: A standardized inoculum is swabbed onto the agar plate.
-
Disk Application: A paper disk containing a fixed amount of fluconazole (e.g., 25 µg) is placed on the agar surface.[11]
-
Incubation: The plate is incubated at 35°C for 48 to 72 hours.[11]
-
Endpoint Determination: The diameter of the zone of inhibition around the disk is measured. The zone size is correlated with interpretive categories of susceptible, susceptible-dose dependent, or resistant based on established breakpoints.[11]
Visualizations: Pathways and Workflows
Mechanism of Action and Resistance
Fluconazole's primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[12][13] Resistance can emerge through various molecular alterations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 3. In Vitro Activities of Voriconazole, Fluconazole, and Itraconazole against 566 Clinical Isolates of Cryptococcus neoformans from the United States and Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 7. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility Testing of Fluconazole by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular characterization and antifungal susceptibility of Cryptococcus neoformans strains collected from a single institution in Lima, Peru | Revista Iberoamericana de Micología [elsevier.es]
- 12. droracle.ai [droracle.ai]
- 13. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Triazole Class of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the triazole class of antifungal agents, a cornerstone in the management of invasive fungal infections. This document delves into their core mechanism of action, structure-activity relationships, generational advancements, pharmacokinetic and pharmacodynamic profiles, and the ever-growing challenge of antifungal resistance. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this critical area of medicinal chemistry and infectious disease.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[1] Their primary molecular target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11), which is a crucial enzyme in the ergosterol biosynthesis pathway.[2][3][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[4]
The triazole ring system, a five-membered ring with three nitrogen atoms, is key to their mechanism.[1] The nitrogen atom at position 4 (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51.[5][6] This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site.[2] The inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[3][7][8] This disruption of the membrane structure and function ultimately leads to the inhibition of fungal growth and cell death, although they are generally considered to have a fungistatic action.[3]
While triazoles target the fungal CYP51 enzyme, they can also interact with human cytochrome P450 enzymes, which is the basis for potential drug-drug interactions.[1][9][10] However, modern triazoles exhibit a higher selectivity for the fungal enzyme over their human counterparts, which contributes to their favorable safety profile.[11]
Generations and Structure-Activity Relationships
The development of triazole antifungals can be categorized into generations, with each successive generation offering improvements in spectrum of activity, pharmacokinetic properties, and tolerability.
First-Generation Triazoles: Fluconazole and itraconazole were the pioneering first-generation triazoles.[12][13] Fluconazole is a smaller, water-soluble molecule with excellent bioavailability, while itraconazole is a larger, lipophilic molecule with a broader spectrum of activity but more variable absorption.[10][12]
Second-Generation Triazoles: To overcome the limitations of the first-generation agents, second-generation triazoles were developed, including voriconazole, posaconazole, and isavuconazole.[3][12][13] These agents generally possess a broader spectrum of activity, including activity against fluconazole-resistant Candida species and molds like Aspergillus.[12][14]
The structure-activity relationship (SAR) of triazoles is a key area of research for the development of new and improved agents. Key structural features that influence antifungal activity include:
-
The Triazole Ring: Essential for binding to the heme iron of CYP51.[5]
-
Aromatic Rings: The presence of two or three aromatic rings, often with halogen substitutions (e.g., difluorophenyl), contributes to potent antifungal activity.[5]
-
Side Chains: Modifications to the side chains can significantly impact the spectrum of activity, potency, and pharmacokinetic properties.[15] For instance, the chemical structures of voriconazole and ravuconazole are similar to fluconazole, whereas posaconazole's structure is more akin to itraconazole.[12]
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of triazoles are critical for optimizing therapeutic outcomes. There is considerable variability in the PK profiles among the different triazoles.[9][10]
| Drug | Oral Bioavailability | Metabolism | Key Drug Interactions (Inhibitor of) | Area Under the Curve (AUC)/Minimum Inhibitory Concentration (MIC) Ratio for Efficacy |
| Fluconazole | >90%[10] | Minimal hepatic[10] | CYP2C9, CYP2C19, CYP3A4[1] | 20-25[16] |
| Itraconazole | Variable, enhanced by food and acidic environment[10] | Extensive hepatic (CYP3A4)[10] | CYP3A4[10] | >25 |
| Voriconazole | >90%[17] | Extensive hepatic (CYP2C19, CYP2C9, CYP3A4)[17] | CYP2C19, CYP2C9, CYP3A4[1] | >20-25 |
| Posaconazole | Variable, enhanced by high-fat meal[10][18] | Minor glucuronidation[10] | CYP3A4[10] | >200 |
| Isavuconazole | ~98% | Hepatic (CYP3A4, CYP3A5) | CYP3A4 | Total drug AUC/MIC ratio of 270 (temporarily neutropenic) and 670 (persistently neutropenic) in mice[19] |
The primary pharmacodynamic parameter that correlates with the efficacy of triazoles is the ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) of the infecting organism (AUC/MIC).[16][19] Achieving a target AUC/MIC ratio is crucial for successful treatment outcomes.
Mechanisms of Resistance
The emergence of triazole resistance is a growing global concern, complicating the management of invasive fungal infections.[2][20] Several mechanisms can contribute to the development of triazole resistance:
-
Target Site Mutations: Point mutations in the ERG11 (or CYP51A) gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its affinity for triazole drugs.[20][21]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of the drug to achieve an inhibitory effect.[21]
-
Efflux Pump Overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump triazole drugs out of the fungal cell, reducing their intracellular concentration.[21]
-
Alterations in the Ergosterol Biosynthesis Pathway: Fungi can develop alternative pathways for sterol biosynthesis or mutations in other enzymes in the pathway to compensate for the inhibition of CYP51.[21]
The development of resistance can occur during patient therapy or be acquired from the environment, particularly in Aspergillus fumigatus, due to the use of azole fungicides in agriculture.[2][22]
Key Experimental Protocols
Antifungal Susceptibility Testing (AST)
Determining the minimum inhibitory concentration (MIC) of a triazole agent against a fungal isolate is fundamental for guiding therapy and for the evaluation of new compounds. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods.
Broth Microdilution Method (CLSI M27/M38):
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar media. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted to achieve the final desired inoculum concentration.
-
Drug Dilution: A serial twofold dilution of the triazole agent is prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (drug-free) and a sterility control well (uninoculated medium) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and longer for molds.[23]
-
Reading of Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control. For azoles, this is often a partial inhibition endpoint.[24]
Ergosterol Biosynthesis Inhibition Assay
This assay directly measures the impact of a triazole compound on the ergosterol biosynthesis pathway.
-
Fungal Culture: Fungal cells are grown in a suitable liquid medium to mid-logarithmic phase.
-
Drug Treatment: The culture is then exposed to various concentrations of the triazole compound for a defined period.
-
Sterol Extraction: The fungal cells are harvested, and the non-saponifiable lipids (including sterols) are extracted using a method such as saponification with alcoholic potassium hydroxide followed by extraction with an organic solvent like n-heptane.
-
Sterol Analysis: The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The inhibition of ergosterol biosynthesis is determined by the reduction in the ergosterol peak and the accumulation of precursor sterols (e.g., lanosterol) in the treated samples compared to the untreated control.
In Vivo Efficacy Models
Animal models are essential for evaluating the in vivo efficacy of new triazole agents. Murine models of disseminated candidiasis or pulmonary aspergillosis are commonly used.
Murine Model of Disseminated Candidiasis:
-
Immunosuppression: Mice are often rendered neutropenic by treatment with cyclophosphamide to mimic an immunocompromised state.[25]
-
Infection: A standardized inoculum of a pathogenic Candida species is injected intravenously.[25]
-
Treatment: Treatment with the triazole agent (or vehicle control) is initiated at a defined time post-infection and administered for a specified duration. Different dosing regimens can be tested.
-
Outcome Assessment: Efficacy can be assessed by several parameters:
-
Survival: The survival rate of the treated mice is monitored over time.[26]
-
Fungal Burden: At the end of the treatment period, organs such as the kidneys are harvested, homogenized, and plated on agar to determine the number of colony-forming units (CFUs).[26]
-
Pharmacokinetic/Pharmacodynamic Analysis: Blood samples can be collected to determine the drug concentration and calculate PK/PD parameters like the AUC/MIC ratio.[16][19]
-
Conclusion
The triazole class of antifungal agents remains a critical component of our therapeutic arsenal against invasive fungal infections. A deep understanding of their mechanism of action, structure-activity relationships, and pharmacokinetic/pharmacodynamic properties is essential for the effective use of existing agents and the development of novel compounds. The ongoing challenge of antifungal resistance necessitates continued research into new triazole derivatives with improved potency, broader spectra of activity, and the ability to overcome resistance mechanisms. The experimental protocols outlined in this guide provide a framework for the robust evaluation of the next generation of triazole antifungals.
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Design, synthesis, docking studies and bioactivity evaluation of 1,2,3-triazole eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. Triazole antifungals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Newer triazole antifungal agents: pharmacology, spectrum, clinical efficacy and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo - American Chemical Society - Figshare [acs.figshare.com]
- 16. In vivo pharmacodynamics of a new triazole, ravuconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 22. Mechanisms of triazole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. reviberoammicol.com [reviberoammicol.com]
- 24. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Fluconazole Hydrate for Fungal Biofilm Disruption Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. Candida albicans is a leading cause of biofilm-associated infections. Fluconazole, a triazole antifungal agent, is widely used to treat fungal infections. It acts by inhibiting the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] This disruption of ergosterol synthesis increases cell membrane permeability and inhibits fungal growth.[1] Fluconazole is often used in its hydrate form for improved stability and formulation. These application notes provide detailed protocols for assessing the efficacy of fluconazole hydrate in disrupting fungal biofilms, primarily focusing on Candida albicans.
The resistance of fungal biofilms to antifungal agents is a multifaceted issue. Mechanisms include the upregulation of efflux pumps that actively remove the drug from the cells and alterations in the sterol composition of the cell membrane.[3][4] Therefore, robust and standardized assays are essential to evaluate the effectiveness of antifungal compounds like this compound against these resilient microbial communities.
Data Presentation
The following tables summarize the minimum inhibitory concentrations (MICs) of fluconazole against planktonic cells and biofilms of various Candida species, providing a quantitative measure of biofilm-associated resistance.
Table 1: Minimum Inhibitory Concentrations (MICs) of Fluconazole against Planktonic and Biofilm forms of Candida species.
| Candida Species | Planktonic MIC (µg/mL) | Biofilm MIC (µg/mL) | Fold Increase in Resistance |
| C. albicans | 0.25 | 256 | 1024 |
| C. glabrata | >512 | >1024 | - |
| C. krusei | 64 | >1024 | >16 |
| C. parapsilosis | >512 | >1024 | - |
Data compiled from multiple sources. Actual values may vary depending on the strain and experimental conditions.[5]
Table 2: Time-Dependent MICs of Fluconazole against C. albicans Biofilms.
| Biofilm Age (hours) | MIC (µg/mL) |
| 6 | >256 |
| 12 | ≥256 |
| 48 | ≥256 |
This table illustrates the rapid development of high-level resistance in C. albicans biofilms.[4]
Experimental Protocols
Preparation of this compound Stock Solution
This compound can be dissolved in several solvents. A common method is to prepare a stock solution in dimethyl sulfoxide (DMSO).
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a stock solution of known concentration (e.g., 10 mg/mL).
-
To aid dissolution, the tube can be warmed at 37°C for 10 minutes or sonicated.
-
Store the stock solution at -20°C for several months. When needed, thaw and dilute to the final desired concentrations in the appropriate culture medium. Note: Ensure the final DMSO concentration in the assay does not exceed a level that affects fungal growth (typically <1%).
Protocol 1: Biofilm Formation
This initial protocol is for the cultivation of Candida albicans biofilms in a 96-well microtiter plate format, which is a prerequisite for the subsequent disruption assays.
-
Inoculate C. albicans in a suitable broth medium (e.g., YEPD) and incubate at 30°C overnight.
-
The following day, wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a biofilm growth medium (e.g., RPMI-1640).
-
Adjust the cell density to 1 x 107 cells/mL.
-
Add 100 µL of the cell suspension to the wells of a flat-bottom 96-well microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
Protocol 2: XTT Reduction Assay for Biofilm Disruption
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess the metabolic activity of the biofilm, which correlates with cell viability.
-
Biofilm Formation: Grow C. albicans biofilms in a 96-well plate as described in Protocol 1.
-
Treatment: After the biofilm formation period, gently wash the biofilms twice with sterile PBS to remove non-adherent cells.
-
Add 100 µL of fresh RPMI-1640 medium containing various concentrations of this compound to the wells. Include a drug-free control.
-
Incubate the plate for an additional 24 hours at 37°C.
-
XTT Assay:
-
Prepare the XTT solution (e.g., 0.5 mg/mL in PBS).
-
Prepare the menadione solution (e.g., 0.4 mM in acetone).
-
Immediately before use, mix the XTT solution with the menadione solution (e.g., 20:1 ratio).
-
Gently wash the biofilms twice with PBS.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 1-3 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: The reduction in absorbance in fluconazole-treated wells compared to the control wells indicates a decrease in metabolic activity and thus, biofilm disruption.
Protocol 3: Crystal Violet Staining for Biofilm Biomass Quantification
The crystal violet (CV) assay is used to quantify the total biofilm biomass.
-
Biofilm Formation and Treatment: Follow steps 1-4 of Protocol 2.
-
Staining:
-
Gently wash the biofilms twice with sterile PBS.
-
Allow the plates to air dry.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the plate multiple times with sterile distilled water until the water runs clear.
-
Air dry the plate completely.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
-
Quantification:
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis: A decrease in absorbance in the fluconazole-treated wells compared to the control wells indicates a reduction in biofilm biomass.
Visualizations
Signaling Pathway: Fluconazole's Mechanism of Action and Biofilm Resistance
Caption: Fluconazole's mechanism of action and fungal biofilm resistance pathways.
Experimental Workflow: Biofilm Disruption Assay
Caption: Workflow for assessing fungal biofilm disruption by this compound.
References
Application Notes and Protocols for Fluconazole Hydrate in a Murine Model of Candidiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing fluconazole hydrate in murine models of candidiasis. The information is intended to guide researchers in establishing robust and reproducible experimental systems for studying the efficacy, pharmacokinetics, and pharmacodynamics of fluconazole and other antifungal agents.
Introduction
Candidiasis, caused by opportunistic yeasts of the Candida genus, particularly Candida albicans, represents a significant cause of morbidity and mortality, especially in immunocompromised individuals. Murine models are invaluable tools for investigating the pathogenesis of candidiasis and for the preclinical evaluation of antifungal therapies. Fluconazole, a triazole antifungal agent, is a widely used treatment for various forms of candidiasis. It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.
These protocols detail the establishment of systemic, oral, and vaginal candidiasis models in mice and the subsequent treatment with this compound.
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy and pharmacokinetics of fluconazole in murine models of candidiasis, as reported in various studies.
Table 1: Efficacy of Fluconazole in Murine Systemic Candidiasis
| Mouse Strain | Candida albicans Strain | Inoculum Size (CFU) | Route of Infection | Fluconazole Dose (mg/kg/day) | Treatment Duration | Outcome Measure | Efficacy | Reference |
| Immunocompetent | CAF2-1 | 4.91 × 10⁵ | Intravenous | 40 | 4 days | Kidney CFU | Significant reduction in fungal burden | [1] |
| NYLAR | ATCC 28366 | 3 × 10⁵ | Intravenous | 4.56 | Single dose | 50% reduction in kidney fungal densities (ED₅₀) | ED₅₀ of 4.56 mg/kg | [2][3][4] |
| Udea:ICR(CD-2) (Neutropenic) | GRP-0144 | Not specified | Intravenous | 1 - 16 | 24 hours | Kidney CFU | Dose-dependent reduction in fungal burden | [5] |
| CD1 | Clinical Isolates | Not specified | Intravenous | 5 (twice daily) | 5 days | Kidney CFU & Survival | Efficacy correlated with in vitro susceptibility | [6][7] |
| ICR (CD-1) | Clinical Isolates | Not specified | Intravenous | 0.25 - 5.0 (twice daily) | 7-10 days | Spleen & Kidney CFU, Survival | Efficacy varied with isolate resistance | [8][9] |
Table 2: Pharmacokinetics of Fluconazole in Infected Mice
| Mouse Strain | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |
| NYLAR | Intraperitoneal | 0.875 - 20 | Dose-proportional | 1 | 2.4 | Dose-proportional | [3][10] |
| Udea:ICR(CD-2) (Neutropenic) | Subcutaneous | 1, 4, 16 | Not specified | Not specified | Not specified | Not specified | [5] |
| ICR/Swiss (Neutropenic) | Subcutaneous | 6.25, 25, 100 | Dose-dependent | Not specified | Not specified | Dose-dependent | [11] |
Experimental Protocols
Murine Model of Systemic Candidiasis
This protocol describes the induction of a disseminated Candida albicans infection in mice via intravenous injection, followed by treatment with fluconazole.
Materials:
-
Candida albicans strain (e.g., SC5314, ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar
-
Sterile saline (0.9% NaCl)
-
Hemocytometer or spectrophotometer
-
6- to 8-week-old female BALB/c or ICR (CD-1) mice
-
This compound powder
-
Vehicle for fluconazole (e.g., sterile water, 0.5% carboxymethylcellulose)
-
27-gauge needles and 1 mL syringes
-
Oral gavage needles (for oral administration)
-
Sterile dissection tools
-
Stomacher or tissue homogenizer
-
Incubator at 30°C or 37°C
Protocol:
-
Inoculum Preparation:
-
Streak the C. albicans strain on an SDA or YPD plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline.
-
Determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm (OD₆₀₀). Adjust the concentration to 1 x 10⁶ cells/mL in sterile saline.
-
-
Infection:
-
Inject each mouse with 100 µL of the prepared C. albicans suspension (1 x 10⁵ cells) via the lateral tail vein.
-
-
Fluconazole Treatment:
-
Prepare a stock solution of this compound in the chosen vehicle. For example, to achieve a 10 mg/kg dose in a 20 g mouse, a 1 mg/mL solution would require a 200 µL administration volume.
-
Begin treatment 24 hours post-infection.
-
Administer fluconazole solution to the treatment group via oral gavage or intraperitoneal injection once daily for a predetermined duration (e.g., 4-7 days).
-
Administer an equal volume of the vehicle to the control group.
-
-
Assessment of Fungal Burden:
-
At the end of the treatment period, euthanize the mice by CO₂ asphyxiation followed by cervical dislocation.
-
Aseptically remove the kidneys.
-
Weigh each kidney and homogenize it in 1 mL of sterile saline using a stomacher or tissue homogenizer.
-
Prepare serial dilutions of the kidney homogenate in sterile saline.
-
Plate 100 µL of each dilution onto SDA plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFU) and calculate the CFU per gram of kidney tissue.
-
Murine Model of Oral Candidiasis
This model establishes a localized Candida infection in the oral cavity, mimicking human oral thrush.
Materials:
-
All materials from the systemic model protocol.
-
Corticosteroid (e.g., cortisone acetate) for immunosuppression.
-
Cotton swabs.
Protocol:
-
Immunosuppression (Optional but Recommended):
-
Administer a subcutaneous injection of cortisone acetate (e.g., 225 mg/kg) on days -1, 1, and 3 relative to infection.
-
-
Inoculum Preparation:
-
Prepare a high-concentration suspension of C. albicans (e.g., 1 x 10⁸ cells/mL) in sterile saline.
-
-
Infection:
-
Anesthetize the mice lightly.
-
Saturate a small cotton swab with the C. albicans suspension.
-
Gently swab the entire oral cavity of the mouse for 1-2 minutes.
-
-
Fluconazole Treatment:
-
Begin treatment 24 hours post-infection.
-
Administer fluconazole orally as described in the systemic model protocol.
-
-
Assessment of Fungal Burden:
-
At desired time points, euthanize the mice.
-
Excise the tongue and surrounding oral tissues.
-
Homogenize the tissues and determine the fungal burden (CFU/gram of tissue) as described in the systemic model protocol.
-
Alternatively, oral fungal burden can be monitored in live animals by swabbing the oral cavity, resuspending the swab in saline, and plating serial dilutions.
-
Murine Model of Vaginal Candidiasis
This protocol establishes a localized Candida infection in the vaginal tract.
Materials:
-
All materials from the systemic model protocol.
-
Estradiol valerate.
-
Vaginal lavage buffer (e.g., sterile saline).
-
Micropipette with sterile tips.
Protocol:
-
Pseudoestrus Induction:
-
To promote susceptibility to infection, induce a pseudoestrus state by subcutaneously injecting each mouse with 0.1 mg of estradiol valerate in sesame oil 72 hours prior to infection.
-
-
Inoculum Preparation:
-
Prepare a suspension of C. albicans (e.g., 1 x 10⁷ cells/mL) in sterile saline.
-
-
Infection:
-
Anesthetize the mice lightly.
-
Instill 20 µL of the C. albicans suspension into the vaginal lumen using a micropipette.
-
-
Fluconazole Treatment:
-
Begin treatment 24 hours post-infection.
-
Administer fluconazole orally as described in the systemic model protocol.
-
-
Assessment of Fungal Burden:
-
At desired time points, perform a vaginal lavage by instilling and aspirating 100 µL of sterile saline into the vagina several times.
-
Prepare serial dilutions of the lavage fluid and plate on SDA to determine the CFU/mL.
-
Alternatively, at the end of the experiment, euthanize the mice, excise the vaginal tissue, homogenize, and determine the fungal burden as described in the systemic model protocol.
-
Visualizations
Signaling Pathway: Fluconazole Mechanism of Action
Caption: Mechanism of action of fluconazole, inhibiting ergosterol biosynthesis.
Experimental Workflow: Systemic Candidiasis Model
Caption: Workflow for the systemic murine model of candidiasis.
Logical Relationship: Host Response to Candida Infection
Caption: Simplified overview of the host immune response to Candida infection.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]
- 6. Comparative resistance of Candida albicans clinical isolates to fluconazole and itraconazole in vitro and in vivo in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
Fluconazole Hydrate Administration in Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment and prophylaxis of a wide range of fungal infections. Its efficacy is attributed to the highly specific inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[1] In animal research, fluconazole hydrate is extensively used to model human fungal diseases and to evaluate the efficacy of novel antifungal therapies. This document provides detailed application notes and standardized protocols for the administration of this compound in various animal models, ensuring consistency and reproducibility in preclinical research.
Data Presentation
Table 1: Recommended Dosage of this compound in Rodent Models of Fungal Infections
| Animal Model | Fungal Pathogen | Route of Administration | Dosage Range (mg/kg/day) | Reference(s) |
| Mouse (Systemic Candidiasis) | Candida albicans | Intraperitoneal (IP) | 3.5 - 5.5 | [2][3] |
| Mouse (Systemic Candidiasis) | Candida albicans | Subcutaneous (SC) | 1 - 16 | [4] |
| Mouse (Oropharyngeal Candidiasis) | Candida albicans | Oral Gavage | 25 | [5] |
| Rat (Systemic Candidiasis) | Candida albicans | Oral Gavage | 10 | [6] |
| Rat (Peritonitis) | Fecal Suspension | Oral Gavage | 3 - 30 | [7] |
Table 2: Pharmacokinetic Parameters of Fluconazole in Various Animal Species
| Animal Species | Route of Administration | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) | Terminal Half-life (hours) | Reference(s) |
| Rat | Intravenous (IV) | 10 | - | - | - | - | [8] |
| Horse | Oral | 10 | - | 1.97 ± 1.68 | 101.24 ± 27.50 | - | [9] |
| Horse | Intravenous (IV) | 10 | - | - | - | - | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
Materials:
-
This compound powder
-
0.5% carboxymethylcellulose (CMC) solution[5]
-
Sterile water for injection[9]
-
Sterile vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
pH meter (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Vehicle Selection:
-
Calculation of Required Amount: Calculate the total amount of this compound and vehicle needed based on the dosage, number of animals, and administration volume.
-
Dissolution/Suspension:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add the powder to the chosen vehicle.
-
Vortex vigorously until the powder is completely dissolved or a uniform suspension is achieved. For suspensions, continuous gentle agitation may be necessary to maintain uniformity during administration. A magnetic stirrer can be used for larger volumes.
-
-
Sterilization (for parenteral routes): If the prepared solution is not made from a sterile powder and vehicle under aseptic conditions, it should be sterilized by filtration through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution/suspension at 2-8°C and protect from light. The stability of the preparation will depend on the vehicle used; it is recommended to prepare fresh solutions for each experiment.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head. The body of the mouse should be supported.
-
-
Gavage Needle Insertion:
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus. If resistance is met, withdraw and re-attempt.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (a slight bulge may be visible on the left side of the neck), slowly administer the fluconazole suspension.
-
The maximum volume for oral gavage in mice is typically 10 mL/kg.[10]
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as difficulty breathing or leakage of the administered substance from the nose or mouth.
-
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection in Rats
Materials:
-
Prepared sterile this compound solution
-
Appropriately sized needles (e.g., 23-25 gauge) and syringes (1-3 mL)[10]
-
70% ethanol
-
Sterile gauze
-
Animal scale
Procedure:
-
Animal Restraint:
-
Securely restrain the rat. One common method is to hold the rat with its head tilted downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
-
Injection Site Preparation:
-
Injection:
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Slowly inject the fluconazole solution. The maximum volume for IP injection in rats is typically 10 mL/kg.[10]
-
-
Post-Injection Monitoring:
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the rat to its cage and monitor for any signs of distress, including abdominal swelling or signs of pain.
-
Protocol 4: Quantification of Fungal Burden in Tissues (CFU Assay)
Materials:
-
Aseptically harvested tissues (e.g., kidneys, liver, lungs)
-
Sterile phosphate-buffered saline (PBS) or saline
-
Sterile tissue homogenizer (e.g., bead beater or rotor-stator homogenizer)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Serial dilution tubes with sterile PBS or saline
-
Sabouraud Dextrose Agar (SDA) plates or other appropriate fungal growth media
-
Sterile plating beads or spreader
-
Incubator (30-37°C)
Procedure:
-
Tissue Homogenization:
-
Aseptically harvest the desired organs and place them in pre-weighed sterile tubes containing a known volume of sterile PBS or saline.
-
Weigh the tubes with the tissue to determine the tissue weight.
-
Homogenize the tissue using a suitable homogenizer until no visible pieces of tissue remain.
-
-
Serial Dilution:
-
Perform a series of 10-fold serial dilutions of the tissue homogenate in sterile PBS or saline. The dilution range will depend on the expected fungal burden.
-
-
Plating:
-
Plate a known volume (e.g., 100 µL) of each dilution onto SDA plates in duplicate or triplicate.
-
Spread the inoculum evenly using sterile plating beads or a spreader.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 30°C or 37°C) for 24-48 hours, or until fungal colonies are visible.
-
-
Colony Counting and Calculation:
-
Count the number of colonies on the plates that have a countable number of colonies (typically 30-300 colonies).
-
Calculate the number of colony-forming units (CFU) per gram of tissue using the following formula:
-
CFU/gram = (Number of colonies × Dilution factor) / (Volume plated in mL × Tissue weight in grams)
-
-
Signaling Pathways and Experimental Workflows
Ergosterol Biosynthesis Pathway Inhibition by Fluconazole
Fluconazole's primary mechanism of action is the inhibition of lanosterol 14-α-demethylase (encoded by the ERG11 gene), a crucial enzyme in the conversion of lanosterol to ergosterol. This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic sterols and a decrease in ergosterol, compromising the fungal cell membrane's structural integrity and function.[1]
Caption: Inhibition of the ergosterol biosynthesis pathway by fluconazole.
Fluconazole's Neuroprotective Effect via IGF-1 Signaling
Recent studies have revealed a neuroprotective role for fluconazole, mediated through the upregulation of the Insulin-like Growth Factor-1 (IGF-1) receptor. This leads to the activation of downstream signaling cascades, such as the Akt pathway, which promotes neuronal survival and proliferation of neural progenitor cells.[12]
Caption: Fluconazole-mediated neuroprotection through IGF-1 receptor signaling.
Fluconazole's Effect on Aquaporin-2 (AQP2) Trafficking in Renal Collecting Ducts
Fluconazole has been shown to increase the plasma membrane localization of aquaporin-2 (AQP2), a water channel protein in the renal collecting ducts. This effect, which is independent of vasopressin, is associated with an inhibition of RhoA, a small GTPase that regulates the actin cytoskeleton. This leads to increased water reabsorption.
Caption: Fluconazole's effect on AQP2 trafficking in renal cells.
Experimental Workflow for In Vivo Efficacy Study of Fluconazole
A typical workflow for assessing the in vivo efficacy of fluconazole in a murine model of systemic candidiasis involves several key steps, from animal preparation to endpoint analysis.
Caption: Workflow for an in vivo fluconazole efficacy study.
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]
- 5. academic.oup.com [academic.oup.com]
- 6. stemcell.com [stemcell.com]
- 7. Fluconazole attenuates lung injury and mortality in a rat peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluconazole distribution in rat dermis following intravenous and topical application: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. Fluconazole Is Neuroprotective via Interactions with the IGF-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Fluconazole Hydrate in Biological Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of fluconazole hydrate in various biological samples using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated methods from the scientific literature, ensuring reliability and reproducibility for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Fluconazole is a broad-spectrum triazole antifungal agent used in the treatment of systemic and superficial fungal infections. Accurate quantification of fluconazole in biological matrices such as plasma, serum, and tissue is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity. HPLC with UV detection is a robust, specific, and widely adopted method for this purpose.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing interfering substances from the biological matrix and ensuring the longevity of the HPLC column. The following are common and effective extraction techniques.
2.1.1. Protein Precipitation
This is a simple and rapid method suitable for plasma and serum samples.
-
Protocol:
-
To 200 µL of plasma or serum sample in a microcentrifuge tube, add 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject a 20 µL aliquot of the filtered supernatant into the HPLC system.
-
2.1.2. Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation and is suitable for plasma, serum, and urine.
-
Protocol:
-
To 500 µL of the biological sample in a glass tube, add a known concentration of an appropriate internal standard (e.g., phenacetin or fluconazole-d4)[1][2].
-
Add 50 µL of 1.25 M sodium hydroxide and vortex for 10 seconds.[3]
-
Add 3 mL of an organic extraction solvent (e.g., dichloromethane or a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
-
2.1.3. Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and is ideal for complex matrices or when high sensitivity is required.
-
Protocol:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water.
-
Load 1 mL of the plasma or serum sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the fluconazole and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
-
HPLC Conditions
The following tables summarize typical HPLC conditions for the analysis of fluconazole in biological samples. Researchers should optimize these conditions based on their specific instrumentation and requirements.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4] | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Polar-RP (e.g., 150 x 2 mm, 4 µm)[1] |
| Mobile Phase | Acetonitrile : Water (pH 5.2, adjusted with orthophosphoric acid) (20:80, v/v)[4] | Methanol : 10 mM Phosphate Buffer (pH 7.0) (50:50, v/v)[4] | Acetonitrile : Phosphate Buffer[1] |
| Flow Rate | 2.5 mL/min[4] | 1.0 mL/min[5] | 1.0 mL/min |
| Detection Wavelength | 260 nm[4][5][6] | 210 nm[1][3] | 274 nm[7] |
| Injection Volume | 20 µL | 50 µL[5] | 10 µL |
| Column Temperature | Ambient | 30°C[5] | Ambient |
| Internal Standard | Metoclopramide[4] | Acetophenetidin[6] | Fluconazole-d4[1] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various validated HPLC methods for fluconazole determination.
Table 2: Linearity and Range
| Biological Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Human Plasma | 0.2 - 100 | > 0.999 | [1] |
| Human Plasma | 0.2 - 12 | ≥ 0.9987 | [6] |
| Skin Matrices | 2 - 32 | Not Specified | [5][8][9] |
| Candida albicans | 0.1 - 10 | 0.9999 | [10] |
| Simulated Gastric Fluid | 0.2 - 40 | Not Specified | [4] |
| Simulated Vaginal Fluid | 0.1 - 40 | Not Specified | [4] |
Table 3: Sensitivity and Recovery
| Biological Matrix | LOQ (µg/mL) | LOD (µg/mL) | Recovery (%) | Reference |
| Human Plasma | 0.2 | Not Specified | 90 (Fluconazole), 83 (IS) | [6] |
| Skin (Epidermis) | Not Specified | Not Specified | 75.0 ± 4.1 | [5] |
| Skin (Dermis) | Not Specified | Not Specified | 78.0 ± 4.6 | [5] |
| Candida albicans | 0.1 | Not Specified | 79.3 - 85.5 | [10] |
| Human Plasma | 0.05 | Not Specified | Not Specified | [2] |
Method Validation
For regulatory compliance and data integrity, the analytical method must be validated according to guidelines from bodies such as the US Food and Drug Administration (USFDA) or the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Visualizations
The following diagrams illustrate the experimental workflows for sample preparation and the general HPLC analysis process.
Caption: Experimental workflow for fluconazole quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluconazole plasma concentration measurement by liquid chromatography for drug monitoring of burn patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Fluconazol method validation by RP-HPLC for determination in biological skin matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Fluconazole hydrate as a tool for studying fungal resistance
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment and prophylaxis of infections caused by Candida species and other yeasts. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors, disrupting membrane integrity and function, ultimately resulting in fungistatic activity.[1][3] The widespread use of fluconazole has unfortunately led to the emergence of resistance, posing a significant clinical challenge. Fluconazole hydrate, the hydrated form of the drug, serves as an invaluable tool in the laboratory to elucidate the molecular mechanisms of this resistance, screen for novel antifungal compounds, and evaluate the efficacy of new therapeutic strategies.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of fungal resistance.
Mechanisms of Fluconazole Resistance in Fungi
Fungal resistance to fluconazole is a multifactorial phenomenon, primarily observed in Candida species. The principal mechanisms include:
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of lanosterol 14-α-demethylase, reducing its binding affinity for fluconazole.[3][4]
-
Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of fluconazole to achieve an inhibitory effect.[3]
-
Increased Drug Efflux: Overexpression of efflux pump proteins, belonging to the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) (e.g., Mdr1p), actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.[1][3]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes of the ergosterol biosynthesis pathway can lead to the production of alternative sterols that can maintain cell membrane function in the absence of ergosterol.[3]
Data Presentation: In Vitro Susceptibility of Candida Species to Fluconazole
The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's in vitro activity against a microorganism. The following tables summarize the MIC distribution for fluconazole against several clinically relevant Candida species.
Table 1: Fluconazole MIC Distribution for Common Candida Species
| Candida Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Resistant (MIC ≥ 64 µg/mL) |
| C. albicans | 13,338 | 0.5 | 2 | ≤3% |
| C. glabrata | - | 32 | >64 | 9% |
| C. parapsilosis | - | 2 | 2 | ≤3% |
| C. tropicalis | - | 2 | 2 | ≤3% |
| C. krusei | - | >64 | >64 | 40% |
Data compiled from a large collection of clinical isolates.[5]
Table 2: Fluconazole MIC Breakpoints for Candida Species (CLSI)
| Susceptibility Category | MIC (µg/mL) |
| Susceptible (S) | ≤ 8 |
| Susceptible-Dose Dependent (SDD) | 16 - 32 |
| Resistant (R) | ≥ 64 |
[5]
Data Presentation: Gene Expression in Fluconazole-Resistant Isolates
The upregulation of genes encoding efflux pumps and the drug target is a hallmark of fluconazole resistance. The following table provides examples of fold changes in gene expression observed in resistant Candida albicans isolates compared to susceptible isolates.
Table 3: Fold Change in Gene Expression in Fluconazole-Resistant Candida albicans
| Gene | Function | Fold Change Range |
| CDR1 | ABC Efflux Pump | 2 to >10-fold |
| CDR2 | ABC Efflux Pump | 2 to >10-fold |
| MDR1 | MFS Efflux Pump | 2 to 20-fold |
| ERG11 | Lanosterol 14-α-demethylase | 2 to 5-fold |
Data compiled from multiple studies.[6][7][8][9]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (CLSI M27-A3)
This protocol outlines the reference method for determining the MIC of fluconazole against yeast isolates.
Materials:
-
This compound powder
-
RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Yeast isolates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Quality control strains (Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258)
Procedure:
-
Preparation of Fluconazole Stock Solution: Prepare a stock solution of fluconazole in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of RPMI-1640 broth into all wells of a 96-well plate.
-
Add 100 µL of the fluconazole stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a fluconazole concentration range of 0.125 to 64 µg/mL.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate onto Sabouraud dextrose agar and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 broth to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the final inoculum suspension. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of fluconazole that causes a significant inhibition of growth (approximately 50% reduction in turbidity) compared to the growth control well (no drug).
Protocol 2: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the quantification of the expression levels of genes associated with fluconazole resistance.
Materials:
-
Fluconazole-susceptible and -resistant yeast isolates
-
Yeast nitrogen base (YNB) medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (CDR1, CDR2, MDR1, ERG11) and a reference gene (ACT1 or PMA1)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Culture and Treatment:
-
Grow yeast isolates in YNB medium to mid-log phase.
-
Expose the cultures to a sub-inhibitory concentration of fluconazole (e.g., 0.5 x MIC) for a defined period (e.g., 4-6 hours). Include an untreated control.
-
-
RNA Extraction: Extract total RNA from the yeast cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR:
-
Set up qPCR reactions containing the cDNA template, specific primers for the target and reference genes, and a qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression in the resistant isolates relative to the susceptible isolates using the 2^-ΔΔCt method.[6]
-
Protocol 3: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
This protocol provides a framework for evaluating the in vivo efficacy of fluconazole against Candida infections.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans isolate
-
Sterile saline
-
This compound for injection
-
Cyclophosphamide (for immunosuppression, optional)
-
Sabouraud dextrose agar plates
Procedure:
-
Immunosuppression (Optional): To establish a more severe infection, mice can be immunosuppressed by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) 3-4 days prior to infection.
-
Inoculum Preparation:
-
Grow C. albicans on Sabouraud dextrose agar at 35°C for 24 hours.
-
Suspend colonies in sterile saline and adjust the concentration to 1 x 10^6 CFU/mL.
-
-
Infection: Infect mice via intravenous injection into the lateral tail vein with 0.1 mL of the inoculum (1 x 10^5 CFU/mouse).
-
Treatment:
-
Begin fluconazole treatment 24 hours post-infection.
-
Administer fluconazole (e.g., 10 mg/kg) intraperitoneally or orally once daily for a specified duration (e.g., 7 days).
-
Include a control group that receives a vehicle (e.g., sterile saline).
-
-
Assessment of Fungal Burden:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the kidneys, as they are a primary target organ in systemic candidiasis.
-
Homogenize the kidneys in sterile saline.
-
Perform serial dilutions of the homogenates and plate them on Sabouraud dextrose agar.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Express the fungal burden as log10 CFU per gram of kidney tissue.
-
-
Data Analysis: Compare the fungal burden in the fluconazole-treated group to the control group to determine the in vivo efficacy of the treatment.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways in Fluconazole Resistance
The development of fluconazole resistance is often mediated by the activation of specific transcription factors that upregulate the expression of resistance-related genes.
References
- 1. thecandidadiet.com [thecandidadiet.com]
- 2. Fluconazole resistance in Candida albicans: a review of mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDR1, CDR2, MDR1 and ERG11 expression in azole resistant Сandida albicans isolated from HIV-infected patients in city of Moscow - Voropaev - Russian Journal of Infection and Immunity [iimmun.ru]
- 7. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluconazole Resistance in Candida albicans: basal ERG11, MDR1 and CDR1 gene expression of Clinical Isolates in Ecuador [repositorio.uees.edu.ec]
- 9. Quantitative analysis of the expression of fluconazole-resistant genes in strains of Candida albicans isolated from elderly people at their admission in an intensive care unit in Manizales, Colombia | Biomedica [revistabiomedica.org]
Fluconazole Hydrate: A Comprehensive Guide for Combating Fungal Infections in Cell Culture
[PRETORIA, SOUTH AFRICA] – Fungal contamination remains a significant challenge in cell culture, threatening the integrity of research and the development of new therapeutics. Fluconazole hydrate, a broad-spectrum triazole antifungal agent, offers an effective solution for the prevention and elimination of common fungal contaminants. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in a cell culture setting.
Mechanism of Action
Fluconazole is a highly selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of cellular processes, and ultimately, the inhibition of fungal growth.[1][2][3] While mammalian cells also have a demethylase enzyme, it is significantly less sensitive to fluconazole, providing a degree of selective toxicity.[3] It is important to note that fluconazole is generally considered fungistatic against Candida species, meaning it inhibits their growth rather than killing the fungal cells directly.[3]
Signaling Pathways Affected by Fluconazole
Fluconazole's disruption of the fungal cell membrane integrity triggers cellular stress responses, primarily activating the Cell Wall Integrity (CWI) and Calcineurin signaling pathways.[3][4][5] These pathways attempt to compensate for the cell membrane and cell wall damage.
Quantitative Data: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of fluconazole against common fungal contaminants found in cell cultures. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | 0.5 | ≤2 | 0.06 - ≥64 |
| Candida glabrata | 32 | >32 | 1 - ≥64 |
| Candida krusei | ≥64 | ≥64 | 1 - ≥64 |
| Candida parapsilosis | 2 | >2 | 1 - 2 |
| Candida tropicalis | 2 | >2 | 1 - 2 |
| Data compiled from multiple sources.[6][7][8] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. |
| Fungal Genus | MIC₅₀ (µg/mL) | MIC Range (µg/mL) |
| Aspergillus spp. | >64 | 0.5 - >64 |
| Data compiled from multiple sources.[9][10] Note: Fluconazole generally has limited activity against Aspergillus species. |
Experimental Protocols
Preparation of this compound Stock Solution
This compound has a solubility of ≥16.35 mg/mL in DMSO, ≥28.8 mg/mL in ethanol, and ≥3.2 mg/mL in water with sonication.[11][12] For cell culture applications, a stock solution in a solvent compatible with the cell line is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Sterile-filtered pipette tips
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile tube, dissolve the powder in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate at room temperature until the powder is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method and can be adapted to determine the MIC of fluconazole against specific fungal contaminants isolated from cell cultures.[13][14]
Materials:
-
Fungal isolate to be tested
-
Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the fungal growth medium in the 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.
-
Prepare a standardized fungal inoculum of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL in the growth medium.
-
Inoculate each well of the 96-well plate (except for a sterile control well) with the fungal suspension.
-
Include a positive control well with no fluconazole and a negative control (sterile medium) well.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the positive control.[13][14]
Protocol 2: Elimination of Fungal Contamination in Cell Culture
This protocol outlines a general procedure for attempting to salvage a valuable cell culture contaminated with fungi. Note: The preferred course of action is to discard the contaminated culture to prevent cross-contamination.[15][16] This protocol should be considered a last resort.
Materials:
-
Contaminated cell culture
-
Complete cell culture medium
-
This compound stock solution
-
Sterile culture flasks or plates
Procedure:
-
Isolate the contaminated culture from other cultures and work with it in a separate biological safety cabinet if possible.
-
Wash the adherent cells twice with sterile phosphate-buffered saline (PBS) to remove as much of the fungal contamination as possible. For suspension cultures, centrifuge the cells at a low speed, aspirate the supernatant, and resuspend in fresh medium.
-
Resuspend the cells in fresh complete medium containing a high concentration of fluconazole (e.g., 2-4 times the determined MIC for the contaminating fungus, if known, or a starting concentration of 10-20 µg/mL).
-
Culture the cells for 2-3 passages in the presence of fluconazole.
-
After 2-3 passages, culture the cells in antibiotic-free medium for at least one passage and observe for any re-emergence of fungal growth.
-
If the contamination appears to be eliminated, continue to culture in antibiotic-free medium for several more passages to confirm eradication.
-
It is highly recommended to test the "cured" cell line for mycoplasma contamination, as this can be a secondary consequence of the initial contamination event.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a mammalian cell line to establish a safe working concentration for prophylactic use.[17][18]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells, leaving some wells as untreated controls.
-
Incubate the plate for a period that is relevant to the intended application of fluconazole (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the concentration at which fluconazole becomes cytotoxic to the cells. Studies have shown that for some cell lines, like Vero cells, a significant reduction in viability is observed at concentrations of 2612.1µM (approximately 847 µg/mL), while for canine dental pulp-derived stem cells, a concentration of 120 µg/mL is suggested to maintain minimal cell toxicity.[17][19]
Concluding Remarks
This compound is a valuable tool for managing fungal contamination in cell culture. By understanding its mechanism of action and determining the appropriate, non-toxic concentrations for specific applications, researchers can effectively prevent and, in some cases, eliminate fungal contaminants, thereby safeguarding the integrity and reproducibility of their scientific work. It is crucial to always practice good aseptic technique as the primary line of defense against all forms of microbial contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Effects of Fluconazole on the Secretome, the Wall Proteome, and Wall Integrity of the Clinical Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound - Nordic Biosite [nordicbiosite.com]
- 12. apexbt.com [apexbt.com]
- 13. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cytotoxicity of fluconazole on canine dental pulp-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fluconazole Hydrate Resistance in Candida albicans
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome fluconazole hydrate resistance in Candida albicans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your research.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for Fluconazole
-
Question: My MIC values for fluconazole against the same C. albicans strain are varying between experiments. What could be the cause?
-
Answer: Inconsistent MIC results can stem from several factors. Refer to the following checklist to troubleshoot:
-
Inoculum Preparation: Ensure the inoculum size is standardized. A common method is to adjust the cell suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[1] In vitro antifungal susceptibility testing can be highly dependent on the inoculum size.[1][2]
-
Media and Incubation: Use a standardized medium like RPMI-1640.[3][4] Incubation time and temperature should be consistent (e.g., 24-48 hours at 35°C).[1][2]
-
Reading the Endpoint: For azoles like fluconazole, trailing growth can make visual endpoint determination difficult.[4] It is recommended to read the MIC at the point of significant growth inhibition (e.g., 50% reduction in turbidity compared to the growth control).[2][5] Using a spectrophotometer can provide more objective readings.[1][2]
-
Strain Viability and Purity: Always use fresh, pure cultures of your C. albicans strain.[4]
-
Issue 2: My Putative Efflux Pump Inhibitor Does Not Show Synergy with Fluconazole
-
Question: I am testing a compound that I hypothesize is an efflux pump inhibitor, but I am not observing a synergistic effect with fluconazole against a resistant strain. Why might this be?
-
Answer: A lack of synergy could be due to several reasons:
-
Mechanism of Resistance: The primary resistance mechanism in your C. albicans strain may not be efflux pump overexpression. Other mechanisms include alterations in the ERG11 gene or the ergosterol biosynthesis pathway.[6][7][8] It is crucial to characterize the resistance mechanism of your strain.
-
Specificity of the Inhibitor: The inhibitor may not be effective against the specific efflux pumps overexpressed in your strain (e.g., Cdr1p, Cdr2p, or Mdr1p).[6][7]
-
Experimental aAsay: The checkerboard assay is a standard method for assessing synergy.[9][10] Ensure your concentration ranges for both fluconazole and the inhibitor are appropriate to detect a synergistic interaction. Time-kill assays can provide more dynamic information on the interaction.[4][10]
-
Compound Stability and Permeability: The inhibitor itself may be unstable under the experimental conditions or may not effectively penetrate the fungal cell wall to reach its target.
-
Issue 3: Difficulty in Assessing Antifungal Susceptibility of C. albicans Biofilms
-
Question: I am finding it challenging to determine the MIC of fluconazole against C. albicans biofilms due to their high resistance. What is the best approach?
-
Answer: Biofilms of C. albicans are notoriously resistant to fluconazole, with MICs often being over 1000 times higher than for planktonic cells.[11] Here are some suggestions:
-
Modified Susceptibility Assays: Standard broth microdilution methods need to be adapted for biofilms. This typically involves forming the biofilm in a 96-well plate, washing away planktonic cells, and then adding the antifungal agent.[5]
-
Metabolic Activity as a Readout: Instead of visual turbidity, use a metabolic indicator like XTT to assess cell viability within the biofilm.[5][12]
-
Phase-Specific Resistance: Be aware that the mechanisms of resistance in biofilms can be phase-dependent. Efflux pumps may play a more significant role in the early stages, while changes in sterol composition are more critical in mature biofilms.[13][14]
-
Combination Therapies: Investigating combinations of fluconazole with other agents, such as calcineurin inhibitors (e.g., cyclosporine A), has shown promise in combating biofilm resistance.[6][15]
-
Frequently Asked Questions (FAQs)
1. What are the primary molecular mechanisms of fluconazole resistance in C. albicans?
The main mechanisms include:
-
Overexpression of Efflux Pumps: The ATP-binding cassette (ABC) transporters (Cdr1p and Cdr2p) and the major facilitator superfamily (MFS) transporter (Mdr1p) are frequently overexpressed, leading to increased efflux of fluconazole from the cell.[6][7]
-
Alterations in the Ergosterol Biosynthesis Pathway: This primarily involves mutations in the ERG11 gene, which encodes the target enzyme of fluconazole, lanosterol 14-α-demethylase. These mutations reduce the binding affinity of fluconazole to its target.[6][7][8] Overexpression of ERG11 can also contribute to resistance.[6]
-
Biofilm Formation: C. albicans biofilms exhibit high levels of resistance due to a combination of factors, including the extracellular matrix acting as a drug barrier, altered sterol composition, and the presence of persister cells.[11][13][14]
2. How can I determine which resistance mechanism is dominant in my fluconazole-resistant C. albicans isolate?
A combination of molecular and phenotypic assays can be used:
-
Gene Expression Analysis: Use RT-qPCR to quantify the expression levels of efflux pump genes (CDR1, CDR2, MDR1) and the ERG11 gene.[16][17]
-
Gene Sequencing: Sequence the ERG11 gene to identify point mutations known to confer resistance.[7][8]
-
Rhodamine 6G Efflux Assay: This functional assay can be used to assess the activity of ABC transporters, as Rhodamine 6G is a known substrate for these pumps.[13]
-
Sterol Analysis: Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the sterol composition of the fungal cell membrane to detect alterations in the ergosterol biosynthesis pathway.[13][18]
3. What are some promising strategies to overcome fluconazole resistance?
Several strategies are being explored:
-
Combination Therapy: Combining fluconazole with non-antifungal agents that can disrupt resistance mechanisms is a promising approach. Examples include:
-
Calcineurin inhibitors (e.g., Cyclosporine A, Tacrolimus): These have shown synergistic effects with fluconazole.[6][9][15]
-
Efflux pump inhibitors: Compounds that block the action of efflux pumps can restore fluconazole susceptibility.[19][20]
-
Proton pump inhibitors: These have been shown to act synergistically with fluconazole against resistant C. albicans.[19]
-
-
Novel Antifungal Agents: New antifungal drugs with different mechanisms of action are in development. These include new classes of agents like the triterpenoids (e.g., ibrexafungerp) and novel inhibitors of fungal-specific enzymes.[21][22][23]
-
Targeting Virulence Factors: Inhibiting factors that contribute to C. albicans pathogenicity, such as biofilm formation and hyphal morphogenesis, can be an effective strategy.[12]
4. What is the role of biofilms in fluconazole resistance, and how can it be addressed in experiments?
Biofilms are a major contributor to fluconazole treatment failure. Cells within a biofilm are protected by an extracellular matrix and exhibit a different physiological state, making them less susceptible to antifungals.[11][24] To address this in your experiments:
-
Use biofilm models: Employ in vitro models that mimic the biofilm mode of growth, such as 96-well plate-based assays or flow cell systems.[5]
-
Assess anti-biofilm activity: When testing new compounds, evaluate their ability to both inhibit biofilm formation and eradicate pre-formed biofilms.
-
Consider combination approaches: The combination of fluconazole with agents that can disrupt the biofilm matrix or target persister cells is a key area of research.[24]
Data Presentation
Table 1: MIC of Fluconazole for C. albicans Strains with Different Resistance Mechanisms
| C. albicans Strain | Resistance Mechanism | Fluconazole MIC (µg/mL) | Reference |
| Wild-Type (Susceptible) | - | 0.25 - 1.0 | [3][5] |
| Efflux Pump Overexpression (CDR1/CDR2) | Increased drug efflux | > 64 | [13][17] |
| ERG11 Point Mutation | Altered drug target | 16 - 128 | [17] |
| Biofilm (Mature) | Multiple factors | > 256 | [13][14] |
Table 2: Synergistic Effects of Combination Therapies with Fluconazole against Resistant C. albicans
| Combination | Fold-decrease in Fluconazole MIC | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Fluconazole + Cyclosporine A | > 64 | < 0.5 (Synergistic) | [4] |
| Fluconazole + Proton Pump Inhibitor | 128 to > 512 | Not reported | [19] |
| Fluconazole + D-Penicillamine | 4 to 8 | 0.28 - 0.5 (Synergistic) | [25] |
FICI ≤ 0.5 is generally considered synergistic.
Experimental Protocols
1. Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3 Method)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[26]
-
Materials:
-
C. albicans isolate
-
Sabouraud Dextrose Agar (SDA)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fluconazole stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Streak the C. albicans isolate on an SDA plate and incubate at 35°C for 24 hours.
-
Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the yeast suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Prepare serial twofold dilutions of fluconazole in RPMI-1640 in the 96-well plate.
-
Inoculate each well with the diluted yeast suspension. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC visually or spectrophotometrically as the lowest concentration of fluconazole that causes a significant (≥50%) reduction in growth compared to the control.[2]
-
2. Checkerboard Synergy Assay
This assay is used to assess the interaction between two antimicrobial agents.
-
Materials:
-
Fluconazole
-
Test compound (e.g., efflux pump inhibitor)
-
Resistant C. albicans strain
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
-
Procedure:
-
Prepare serial dilutions of fluconazole along the x-axis of the 96-well plate and serial dilutions of the test compound along the y-axis.
-
The final plate will contain various combinations of the two agents.
-
Inoculate the wells with a standardized suspension of the resistant C. albicans strain.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates indifference, and FICI > 4 indicates antagonism.
-
3. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for quantifying the expression of genes involved in fluconazole resistance.
-
Materials:
-
C. albicans cells grown with and without fluconazole
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix
-
Primers for target genes (CDR1, CDR2, MDR1, ERG11) and a reference gene (ACT1)
-
qPCR instrument
-
-
Procedure:
-
Culture C. albicans to mid-log phase and expose to a sub-inhibitory concentration of fluconazole for a defined period.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, primers for the target and reference genes, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the fluconazole-treated sample compared to the untreated control.
-
Visualizations
Caption: Mechanisms of fluconazole resistance in Candida albicans.
Caption: Experimental workflow for characterizing fluconazole resistance.
Caption: Logical relationship of synergistic drug action.
References
- 1. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Fluconazole Disk Diffusion Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Synergism of the Combination of Fluconazole and Cyclosporine in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. thecandidadiet.com [thecandidadiet.com]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Biofilm Alterations on the Stepwise Acquisition of Fluconazole-resistant Candida Albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Suppression of Fluconazole Resistant Candida albicans Biofilm Formation and Filamentation by Methylindole Derivatives [frontiersin.org]
- 13. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. brieflands.com [brieflands.com]
- 17. Distinct Patterns of Gene Expression Associated with Development of Fluconazole Resistance in Serial Candida albicans Isolates from Human Immunodeficiency Virus-Infected Patients with Oropharyngeal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 19. researchgate.net [researchgate.net]
- 20. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Novel Therapeutic Approaches to Invasive Candidiasis: Considerations for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. mdpi.com [mdpi.com]
- 25. The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by IDSA [idsociety.org]
Technical Support Center: Troubleshooting Inconsistent In Vitro Results with Fluconazole Hydrate
Welcome to the technical support center for fluconazole hydrate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the properties, preparation, and handling of this compound for in vitro assays.
Q1: What is this compound and how does it differ from anhydrous fluconazole?
Fluconazole is a broad-spectrum antifungal agent. It can exist in several solid-state forms, including anhydrous polymorphs and a crystalline monohydrate. The commercially available form (Form II) is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to its conversion into the more stable monohydrate form. This transformation can impact the drug's physical properties, including solubility and dissolution rate, which may contribute to variability in experimental results.[1][3] It is crucial to store the compound in a dry environment and be aware of its potential for hydration.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents and solubility limits?
Fluconazole has limited aqueous solubility.[4] The choice of solvent is critical for preparing a consistent stock solution. For in vitro assays, organic solvents are typically used to create a concentrated stock, which is then diluted into the aqueous culture medium. Ensure the final concentration of the organic solvent in the assay is low enough to not affect the fungal cells.
Data Summary: Fluconazole Solubility
| Solvent | Solubility | Reference |
| Ethanol | ~20 mg/mL | [5] |
| DMSO | ~33 mg/mL | [5] |
| Dimethylformamide (DMF) | ~16 mg/mL | [5] |
| PBS (pH 7.2) | ~0.2 mg/mL | [5] |
| Distilled Water | 4.4 - 7.9 mg/mL | [6] |
Q3: How should I prepare and store my fluconazole stock solution to ensure its stability?
Proper preparation and storage of stock solutions are critical for reproducible results. Instability can lead to a decrease in the effective concentration of the drug, causing apparent resistance or high minimum inhibitory concentrations (MICs).
-
Preparation : Dissolve fluconazole powder in a suitable organic solvent like DMSO to create a high-concentration stock (e.g., 10-30 mg/mL).[5]
-
Storage (Powder) : The solid, crystalline powder should be stored at -20°C for long-term stability, where it is stable for at least two years.[5]
-
Storage (Stock Solution) :
-
Aliquoted stock solutions in an organic solvent (e.g., DMSO) should be stored at -20°C or -70°C.[5][7]
-
Aqueous solutions are not recommended for long-term storage; they should be prepared fresh daily.[5] Studies have shown fluconazole in plasma is stable for up to 5 hours at room temperature and for 10 weeks at -20°C.[8]
-
Q4: Under what conditions does fluconazole degrade?
Fluconazole is generally stable but can degrade under specific stress conditions. Exposure to oxidative environments (like 3% H₂O₂) and UVC radiation (254 nm) can cause a notable decrease in the active compound.[9] While it is relatively stable under heat and humidity (e.g., 40°C/75% RH or 60°C), these conditions may promote the conversion of anhydrous forms to the monohydrate, which could affect dissolution.[1][9] It is recommended to protect fluconazole solutions from prolonged exposure to light.
Troubleshooting Experimental Inconsistencies
This section provides guidance on how to diagnose and resolve specific issues that may arise during your in vitro antifungal susceptibility testing.
Problem 1: My MIC values are inconsistent between experiments.
Inconsistent MIC values are a common challenge and can often be traced back to variations in experimental parameters. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods (e.g., M27 series) to minimize this variability.[10][11]
Troubleshooting Flowchart for Inconsistent MICs
Caption: A logical workflow to diagnose sources of MIC variability.
Key Factors to Verify:
-
Inoculum Preparation : The final inoculum concentration is a critical variable. For yeast testing according to CLSI M27, the final concentration should be between 0.5 x 10³ and 2.5 x 10³ CFU/mL.[12] Higher inoculum densities can lead to significantly higher MIC values.
-
Incubation Time : Fluconazole is primarily fungistatic. Reading MICs at 24 hours versus 48 hours can yield different results.[10] While 24-hour readings can provide faster results, the 48-hour time point is often recommended for better agreement with reference methods, though it may lead to falsely elevated resistance for some isolates due to trailing growth.[10][13][14]
-
Media pH : The pH of the culture medium can influence fluconazole's activity. For Candida albicans, MIC values at an acidic pH of 4.0 were found to be significantly higher than at a neutral pH of 7.0 (0.50 vs 0.25 µg/mL).[10] Standard protocols use RPMI-1640 buffered to pH 7.0 with MOPS.
-
Endpoint Reading : For azoles like fluconazole, the endpoint is not complete growth inhibition. The MIC should be recorded as the lowest drug concentration that causes a significant reduction in growth (approximately 50-80%) compared to the drug-free control well.[12][15] This subjective endpoint can be a source of inter-operator variability.
Problem 2: My results from E-test and broth microdilution don't match.
Discrepancies between different susceptibility testing methods are not uncommon. While the E-test offers a convenient alternative to broth microdilution, several factors can cause the results to diverge.
-
Medium Composition : The E-test is performed on agar, whereas the reference method uses broth. The composition of the agar can significantly impact results. Studies show that RPMI agar supplemented with 2% glucose (RPG) and Casitone agar provide better agreement with broth microdilution than Mueller-Hinton agar.[16]
-
Incubation Time : For some species, like Candida krusei, fluconazole resistance may not be fully apparent by E-test until a full 48 hours of incubation.[12][17]
-
Reading Difficulty : Defining the elliptical zone of inhibition with the E-test can be challenging, especially with strains that exhibit trailing growth, which can lead to misinterpretation of the MIC.[12] Overall agreement between E-test and broth microdilution is generally high (often >90%), but most discrepancies are minor (± 2 dilutions).[17][18]
Problem 3: My quality control (QC) strain is out of the expected MIC range.
If your QC strain results are out of range, all other results from that batch should be considered invalid. This issue points to a systematic problem with the assay.
| QC Strain | Expected MIC Range (µg/mL) | Reference |
| Candida parapsilosis ATCC 22019 | 1.0 - 4.0 | [19] |
| Candida krusei ATCC 6258 | 16.0 - 64.0 | [19] |
| Candida albicans ATCC 90028 | 0.25 - 1.0 | [20] |
Note: Ranges are based on CLSI M27 reference methods. Always refer to the latest CLSI documents for current QC ranges.
If QC fails, systematically check all steps in the troubleshooting flowchart above, paying special attention to:
-
Inoculum Density : An incorrect concentration is a common cause of QC failure.
-
Drug Dilution Error : Verify calculations and pipetting for the serial dilutions of fluconazole.
-
Media Preparation : Ensure the correct medium was used and buffered properly.
-
Incubator Conditions : Confirm the temperature is stable at 35°C.
Problem 4: I see high resistance when testing against biofilms, but not planktonic cells.
This is an expected result. Fungal biofilms are notoriously more resistant to antifungal agents than their free-floating (planktonic) counterparts.[21] For Candida albicans biofilms, fluconazole concentrations as high as 1,024 µg/mL may show little to no effect on the biofilm's metabolic activity or viable cell count.[21][22]
-
Different Methodology : Susceptibility testing of biofilms requires a different protocol. The goal is often to determine the Sessile Minimum Inhibitory Concentration (SMIC) or Minimum Biofilm Eradication Concentration (MBEC).
-
Metabolic Assays : Because biofilms are dense, turbidity is not a reliable measure of viability. Colorimetric assays that measure metabolic activity, such as those using XTT or alamarBlue, are commonly used to determine the effect of the antifungal agent.[21][23]
Experimental Protocols
Protocol 1: CLSI M27-A Broth Microdilution for Planktonic MIC Determination
This protocol is a summarized version of the CLSI reference method for determining the MIC of fluconazole against yeasts.
Workflow for Broth Microdilution Assay
Caption: Key steps for performing a standardized MIC assay.
Methodology:
-
Media Preparation : Prepare RPMI-1640 medium, buffered to pH 7.0 with 0.165 M MOPS.
-
Drug Dilution : In a 96-well microtiter plate, perform serial twofold dilutions of fluconazole in the RPMI medium to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).
-
Inoculum Preparation :
-
Subculture the yeast isolate on Sabouraud dextrose agar for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.
-
-
Inoculation : Add the diluted inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubation : Incubate the plate at 35°C for 48 hours.[10][15]
-
Reading the MIC : Visually determine the MIC as the lowest concentration of fluconazole that causes a prominent decrease in turbidity (approx. 50-80% inhibition) compared to the growth control.[12][20]
Protocol 2: Susceptibility Testing of Candida Biofilms
This protocol is adapted for determining the sessile MIC (SMIC) of fluconazole against pre-formed biofilms.
Methodology:
-
Biofilm Formation :
-
Washing : Gently wash the wells twice with sterile PBS to remove non-adherent, planktonic cells.
-
Antifungal Challenge :
-
Determining Sessile MIC :
-
Wash the wells again with PBS.
-
To determine cell viability, use a metabolic indicator dye such as XTT. Prepare the XTT solution according to the manufacturer's instructions.
-
Add the XTT solution to each well and incubate in the dark for 2-5 hours at 37°C.
-
Read the absorbance on a microplate reader (e.g., at 490 nm).
-
The SMIC is defined as the lowest drug concentration that causes a significant reduction (e.g., 50% or 80%) in metabolic activity compared to the untreated control biofilm.[21]
-
References
- 1. Design, Preparation, Characterization and Evaluation of Five Cocrystal Hydrates of Fluconazole with Hydroxybenzoic Acids | MDPI [mdpi.com]
- 2. Stabilisation and Growth of Metastable Form II of Fluconazole in Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Evaluation of Fluconazole Co-Crystal for Improved Solubility and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Solid-State Characterization of Fluconazole Polymorphs: Temperature and Time-Triggered Analysis - Journal of Young Pharmacists [jyoungpharm.org]
- 7. frontiersin.org [frontiersin.org]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. scispace.com [scispace.com]
- 10. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. Precision and Accuracy of Fluconazole Susceptibility Testing by Broth Microdilution, Etest, and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of incubation time and buffer concentration on in vitro activities of antifungal agents against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. Fluconazole Susceptibilities of Bloodstream Candida sp. Isolates as Determined by National Committee for Clinical Laboratory Standards Method M27-A and Two Other Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Precision and accuracy of fluconazole susceptibility testing by broth microdilution, Etest, and disk diffusion methods [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Fluconazole Hydrate In Vivo Experiments
Welcome to the technical support center for optimizing fluconazole hydrate dosage in your in vivo experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for fluconazole?
A1: Fluconazole is a triazole antifungal agent.[1] Its primary mechanism involves the highly selective inhibition of a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][5] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to increased permeability, leakage of cellular components, and ultimately, the inhibition of fungal growth.[1][3] This action is generally considered fungistatic against Candida species.[1]
Q2: Which pharmacokinetic/pharmacodynamic (PK/PD) index is most important for fluconazole efficacy?
A2: The primary PK/PD parameter that predicts the efficacy of fluconazole is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[6][7][8][9] Dose-fractionation studies in murine models of disseminated candidiasis have demonstrated that the total daily dose, rather than the frequency of administration, is the key determinant of a successful outcome, which supports the AUC/MIC ratio as the predictive index.[7][9] For infections with Candida species, an AUC/MIC ratio of 25 to 50 is often associated with therapeutic success.[10]
Q3: How do I prepare this compound for in vivo administration?
A3: Fluconazole is a polar, water-soluble compound.[11] However, its aqueous solubility can be limited, reported in ranges from 2 to 8 mg/mL.[12] For oral or parenteral administration, this compound can typically be dissolved in sterile saline (0.9% sodium chloride) or sterile water. If you encounter solubility issues, especially at higher concentrations, consider the following:
-
Vehicle Selection: For oral gavage, vehicles like a 0.5% methylcellulose solution can be used.
-
pH Adjustment: The solubility of fluconazole is not significantly affected by gastric pH.[1]
-
Formulations: For research purposes, be aware that different polymorphic forms of this compound have different solubilities.[13] If using a powder, ensure you know which form you have. For poorly soluble forms, advanced formulation strategies like solid dispersions with polymers (e.g., PEG 6000) have been used to enhance dissolution, though this is more common in drug development than in typical preclinical efficacy studies.[14][15]
Q4: What is a typical starting dose for a murine model of candidiasis?
A4: The effective dose can vary significantly based on the animal model, the fungal strain and its MIC, the infection site, and the immune status of the animal. Based on published studies in murine models of systemic candidiasis, a reasonable starting point can be derived.
-
ED50 Determination: In one study using an intraperitoneal (i.p.) route, the 50% effective dose (ED50) for reducing fungal density in the kidneys was found to be 4.56 mg/kg/day.[9][16]
-
Dose-Ranging Studies: Other studies have used a wide range of subcutaneous doses, from 0.78 mg/kg/day up to 200 mg/kg/day, to characterize the dose-response relationship.[6]
For a new experiment, it is advisable to perform a pilot dose-ranging study to determine the optimal dose for your specific conditions. A starting range of 5 mg/kg to 20 mg/kg would be a logical starting point for efficacy testing against susceptible Candida albicans strains.
Troubleshooting Guide
Problem 1: I am not observing the expected antifungal effect in my in vivo model.
-
Possible Cause 1: Sub-optimal Dosage.
-
Solution: The efficacy of fluconazole is strongly linked to the AUC/MIC ratio.[8] If the dose is too low, the AUC may not be sufficient to inhibit fungal growth, especially for isolates with higher MICs. It is critical to verify the MIC of your fungal strain. Increase the dose in a subsequent experiment and consider performing a dose-response study to find the ED50.
-
-
Possible Cause 2: Antifungal Resistance.
-
Solution: Resistance to fluconazole can develop in vivo, particularly with dosing regimens that result in prolonged periods of sub-MIC drug concentrations.[17] The primary mechanisms of resistance in Candida species involve the overexpression of efflux pump genes (CDR, MDR1) or the target enzyme gene (ERG11).[18][19] Confirm the MIC of the fungal isolate recovered from the treated animals to check for acquired resistance.
-
-
Possible Cause 3: Pharmacokinetic Issues.
-
Solution: Ensure your drug formulation is fully dissolved and stable. The route of administration can also impact drug exposure. While fluconazole has excellent oral bioavailability (>90%), issues with gavage technique or animal stress could affect absorption.[1] Consider using a parenteral route like subcutaneous (s.c.) or intraperitoneal (i.p.) injection to ensure consistent drug delivery.[6][16]
-
Problem 2: My animals are showing adverse effects (e.g., weight loss, lethargy).
-
Possible Cause 1: Drug Toxicity.
-
Solution: While generally well-tolerated, high doses or long-term administration of fluconazole can cause side effects.[5] Common signs in animals include decreased appetite, vomiting, or diarrhea.[20][21] With long-term use, monitor for potential liver toxicity.[20] If adverse effects are observed, consider reducing the dose or increasing the dosing interval. Ensure the effects are not due to the infection's severity. Include a vehicle-treated control group to differentiate drug effects from disease pathology.
-
-
Possible Cause 2: Vehicle Toxicity.
-
Solution: Ensure the vehicle used for drug formulation is non-toxic and well-tolerated at the administered volume. Always include a vehicle-only control group in your experimental design.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Fluconazole in Various Animal Models
| Parameter | Mouse (ICR/Swiss) | Rabbit | Horse |
| Route of Administration | Subcutaneous (s.c.) | Intravenous (i.v.) | Intravenous (i.v.) / Oral |
| Half-life (t½) | ~2.4 hours[16] | 9.0 hours (in CSF)[22] | 37.8 - 41.6 hours[23] |
| Protein Binding | Low (human data: 11%)[5] | Low (human data: 11%)[5] | Low[24] |
| Bioavailability (Oral) | >90% (general)[1] | N/A | ~101%[24] |
| Primary Elimination | Renal[1] | Renal[1] | Renal[23] |
| Data presented as approximate values compiled from multiple sources. |
Table 2: Effective Doses of Fluconazole in Murine Candidiasis Models
| Model | Fungal Species | Efficacy Endpoint | Effective Dose (Route) | Reference |
| Neutropenic Disseminated | Candida albicans | ED50 (50% reduction in kidney CFU) | 2.4 mg/kg (unspecified) | [6] |
| Systemic Candidiasis | Candida albicans | ED50 (50% reduction in kidney CFU) | 4.56 mg/kg/day (i.p.) | [9][16] |
| Neutropenic Disseminated | Candida albicans (MIC 0.5 mg/L) | AUC/MIC ratio of 12-25 | 3.125 - 12.5 mg/kg (s.c.) | [6] |
| CFU: Colony-Forming Units; ED50: 50% Effective Dose; i.p.: Intraperitoneal; s.c.: Subcutaneous. |
Experimental Protocols
Protocol 1: Murine Model of Disseminated Candidiasis
This protocol provides a general framework for assessing the in vivo efficacy of fluconazole against Candida albicans.
-
Animal Model: Use immunocompromised mice (e.g., neutropenic) for a robust infection model. Neutropenia can be induced by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg 4 days prior to infection and 100 mg/kg 1 day prior).[6]
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C. Prepare an inoculum by suspending fresh colonies in sterile, pyrogen-free 0.9% saline. Adjust the concentration to achieve the desired inoculum size (e.g., 1 x 10^6 cells/mL).
-
Infection: Infect mice via intravenous (i.v.) injection into the lateral tail vein with 10^5 blastoconidia in a volume of 0.1 mL.[6]
-
Drug Administration:
-
Begin fluconazole treatment 2 hours post-infection.[6]
-
Prepare this compound in a sterile vehicle (e.g., 0.9% saline).
-
Administer the drug via the desired route (e.g., subcutaneous or intraperitoneal) in a fixed volume (e.g., 0.2 mL).[6][16]
-
Include control groups: one receiving vehicle only and a baseline group sacrificed just before treatment begins.
-
-
Efficacy Assessment:
-
At 24 hours after the start of therapy, humanely euthanize the mice.[6]
-
Aseptically remove the kidneys, as they are a primary target organ for C. albicans dissemination.
-
Weigh the kidneys, homogenize them in sterile saline, and perform serial dilutions.
-
Plate the dilutions onto SDA plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Efficacy is measured by the reduction in log10 CFU/gram of kidney tissue compared to the vehicle-treated control group.
-
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Characterization and quantitation of the pharmacodynamics of fluconazole in a neutropenic murine disseminated candidiasis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluconazole and other azoles: translation of in vitro activity to in vivo and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpsr.com [ijpsr.com]
- 16. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo development of fluconazole resistance in serial Cryptococcus gattii isolates from a cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Fluconazole | VCA Animal Hospitals [vcahospitals.com]
- 21. dogcatdoc.com [dogcatdoc.com]
- 22. journals.asm.org [journals.asm.org]
- 23. avmajournals.avma.org [avmajournals.avma.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Fluconazole Hydrate Drug Interactions in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential drug interactions with fluconazole hydrate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind most of fluconazole's drug-drug interactions?
A1: The most common mechanism is the inhibition of the cytochrome P450 (CYP) enzyme system in the liver.[1][2] Fluconazole is a moderate inhibitor of CYP3A4 and a potent inhibitor of CYP2C9 and CYP2C19.[3][4][5] By inhibiting these enzymes, fluconazole decreases the metabolism of other drugs that are substrates for these enzymes. This leads to increased plasma concentrations and a prolonged half-life of the co-administered drug, potentially increasing its therapeutic effects and the risk of toxicity.[5][6]
Q2: How can I predict if my novel compound is likely to interact with fluconazole?
A2: In vitro studies using human liver microsomes are the standard preliminary method to assess this potential interaction.[7][8][9] These experiments can determine if your compound is a substrate for the CYP enzymes that fluconazole inhibits (CYP2C9, CYP2C19, CYP3A4). If it is, co-administration in an in vivo model is likely to result in a pharmacokinetic interaction.
Q3: Does the inhibitory effect of fluconazole stop immediately after administration ceases?
A3: No. Due to its long half-life, the enzyme-inhibiting effects of fluconazole can persist for 4 to 5 days after the drug is discontinued.[3][10] Researchers should account for this washout period in their experimental designs to avoid confounding results.
Troubleshooting Guides: Specific Drug Interactions
Interaction with Anticoagulants (e.g., Warfarin)
Q: My in vivo animal study shows excessive bleeding and unexpectedly high INR values in subjects receiving both fluconazole and warfarin. Why is this occurring?
A: This is a classic and clinically significant drug-drug interaction. Fluconazole potently inhibits the CYP2C9 enzyme, which is the primary pathway for metabolizing the S-enantiomer of warfarin—the more biologically active form.[7][10][11][12] This inhibition leads to decreased warfarin clearance, higher plasma concentrations, and an exaggerated anticoagulant effect, manifesting as increased International Normalized Ratio (INR) or Prothrombin Time (PT) and a higher risk of bleeding.[10][12][13] The interaction is substantial, with INR increases often beginning within 2-3 days of co-administration.[10]
| Parameter | S(-) Warfarin Change | R(+) Warfarin Change | Reference(s) |
| Mean Systemic Exposure (AUC) | ▲ 184% | ▲ 108% | [12] |
| Mean Plasma Half-Life (t½) | ▲ 175% | ▲ 111% | [12] |
| P4502C9 Catalyzed Metabolism | ▼ ~70% | N/A | [7] |
| P4503A4 Catalyzed Metabolism | N/A | ▼ 45% | [7] |
Table 1: Summary of pharmacokinetic changes of warfarin enantiomers when co-administered with fluconazole.
This protocol outlines a method to assess the pharmacodynamic interaction in a rodent model.
-
Animal Model: Use male Sprague-Dawley rats (n=6-8 per group).
-
Acclimatization: Allow a 7-day acclimatization period.
-
Grouping:
-
Group A: Control (Vehicle only).
-
Group B: Warfarin only (e.g., 0.5 mg/kg, oral).
-
Group C: Fluconazole only (e.g., 20 mg/kg, oral).
-
Group D: Warfarin (0.5 mg/kg) + Fluconazole (20 mg/kg).
-
-
Dosing Regimen: Administer fluconazole or its vehicle for 7 days to allow for enzyme inhibition to reach a steady state. On day 7, administer a single dose of warfarin one hour after the final fluconazole dose.
-
Sample Collection: Collect blood samples via tail vein at baseline (0 hours) and at 2, 4, 8, 12, 24, 48, and 72 hours post-warfarin administration.
-
Analysis:
-
Prepare plasma by centrifugation.
-
Measure Prothrombin Time (PT) or INR using a coagulometer.
-
Analyze warfarin plasma concentrations using a validated LC-MS/MS method.
-
-
Endpoint: Compare the time course and peak INR/PT values between Group B and Group D to quantify the extent of the interaction.
Interaction with Statins (HMG-CoA Reductase Inhibitors)
Q: In my cell culture experiment, I'm observing increased cytotoxicity when cells are treated with both fluconazole and atorvastatin/simvastatin. What is the underlying mechanism?
A: This enhanced cytotoxicity is likely due to a metabolic interaction. Atorvastatin, simvastatin, and lovastatin are primarily metabolized by the CYP3A4 enzyme.[14] Fluconazole, as a moderate CYP3A4 inhibitor, reduces the metabolism of these statins.[15][16] This leads to higher intracellular concentrations of the statin, which can amplify its cytotoxic effects and, in a clinical context, increases the risk of myopathy and rhabdomyolysis.[3][16] It is crucial to note that not all statins are affected equally. Fluvastatin is metabolized by CYP2C9 and is thus also significantly affected, while pravastatin is not metabolized by these CYP pathways and shows no significant interaction.[14][17]
| Statin (40 mg single dose) | Parameter | Change with Fluconazole | Reference(s) |
| Fluvastatin | Mean AUC | ▲ 84% | [17] |
| Mean Cmax | ▲ 44% | [17] | |
| Mean t½ | ▲ 80% | [17] | |
| Pravastatin | Mean AUC | No significant effect | [17] |
| Mean Cmax | No significant effect | [17] | |
| Mean t½ | No significant effect | [17] |
Table 2: Comparative pharmacokinetic effects of fluconazole on fluvastatin and pravastatin in healthy volunteers.
This protocol uses an MTT assay to measure cell viability.
-
Cell Line: Use a relevant cell line, such as HepG2 (human liver cells) or C2C12 (mouse myoblasts).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the statin (e.g., atorvastatin) and fluconazole in culture media. Treat cells with:
-
Statin alone.
-
Fluconazole alone (to test for its intrinsic cytotoxicity).
-
Statin and fluconazole in combination.
-
Vehicle control.
-
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a CO₂ incubator.
-
MTT Assay:
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) for the statin alone and in combination with fluconazole to quantify the potentiation of cytotoxicity.
Interaction with Benzodiazepines (e.g., Midazolam, Diazepam)
Q: During my preclinical animal trials, the sedative and hypnotic effects of diazepam are unexpectedly prolonged and intensified when fluconazole is co-administered. What is the reason for this?
A: This observation is due to fluconazole's inhibition of the metabolic pathways for benzodiazepines. Diazepam is metabolized by both CYP3A4 and CYP2C19, while midazolam is extensively metabolized by CYP3A4.[6][18] Fluconazole inhibits these enzymes, significantly reducing the clearance of the benzodiazepine from the body.[6] This results in markedly increased plasma concentrations and a longer elimination half-life, leading to prolonged and enhanced CNS depression, sedation, and impaired motor coordination.[6][19][20]
| Parameter | Change with Fluconazole | Reference(s) |
| Area Under the Curve (AUC₀-∞) | ▲ 2.5-fold | [19][20] |
| Elimination Half-Life (t½) | Prolonged from ~31h to ~73h | [19][20] |
| Peak Plasma Concentration (Cmax) | Practically unchanged | [19] |
Table 3: Pharmacokinetic changes for a 5 mg oral dose of diazepam when co-administered with fluconazole in healthy volunteers.
Visualizations: Mechanisms and Workflows
Caption: Fluconazole's primary mechanism of drug interaction via CYP450 enzyme inhibition.
Caption: Experimental workflow for an in vitro CYP450 inhibition assay.
References
- 1. Possible interaction between warfarin and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug interactions with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. meded101.com [meded101.com]
- 6. Diazepam and Fluconazole Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 7. Warfarin-fluconazole. II. A metabolically based drug interaction: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Effect of Antifungal Drugs on Cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 Activities in Human Liver Microsomes [jstage.jst.go.jp]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. drugs.com [drugs.com]
- 13. Fluconazole tablet interactions: Other medications, alcohol, and more [medicalnewstoday.com]
- 14. oatext.com [oatext.com]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. Effect of fluconazole on plasma fluvastatin and pravastatin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of route of administration of fluconazole on the interaction between fluconazole and midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Voriconazole and fluconazole increase the exposure to oral diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Fluconazole Hydrate in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of fluconazole hydrate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of fluconazole in mammalian cell-based assays?
A1: Fluconazole, while a widely used antifungal agent, can exhibit several off-target effects in mammalian cells, primarily:
-
Inhibition of Steroidogenesis: Fluconazole can inhibit key cytochrome P450 enzymes involved in the steroid synthesis pathway, such as 11β-hydroxylase and 17-hydroxylase. This can lead to decreased production of cortisol and other steroids.[1][2][3]
-
Induction and Inhibition of Cytochrome P450 (CYP) Enzymes: In hepatocytes, fluconazole can induce the expression and activity of certain CYP enzymes, such as those in the CYP2B and CYP3A families.[4][5] It can also inhibit other CYP isoforms, including CYP2C9 and CYP2C19, potentially affecting the metabolism of other compounds in your assay.[6]
-
Cytotoxicity and Genotoxicity: At higher concentrations, fluconazole can induce cytotoxicity, leading to necrosis.[7] It has also been shown to cause DNA damage and increase the frequency of micronuclei in some cell lines.
-
Induction of Oxidative Stress: Fluconazole exposure can lead to an increase in reactive oxygen species (ROS), contributing to cellular damage.[8][9]
Q2: At what concentrations are these off-target effects typically observed?
A2: The concentration at which off-target effects become significant varies depending on the cell type and the specific effect. For instance, inhibition of cortisol production in HAC15 cells has been observed with an IC50 of approximately 11-35 µM.[3][10] Significant cytotoxicity in Vero cells was seen at concentrations of 1306 µM and higher. It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal, non-toxic concentration of fluconazole.
Q3: How can I determine if fluconazole is causing off-target effects in my experiment?
A3: To assess potential off-target effects, you should include several controls in your experimental design:
-
Vehicle Control: Cells treated with the same solvent used to dissolve fluconazole (e.g., DMSO) to control for any effects of the solvent itself.
-
Positive Controls for Off-Target Effects: If you suspect a specific off-target effect, use a known inducer or inhibitor of that pathway as a positive control. For example, use ketoconazole as a positive control for steroidogenesis inhibition.
-
Dose-Response Analysis: Test a range of fluconazole concentrations to identify a potential dose-dependent off-target effect.
-
Cell Viability Assays: Perform assays like MTT or trypan blue exclusion to assess cytotoxicity at your working concentration of fluconazole.
-
Endpoint-Specific Controls: If your assay measures a specific cellular process (e.g., gene expression, protein activity), ensure that fluconazole is not directly interfering with your detection method (e.g., luciferase activity).
Troubleshooting Guides
Issue 1: Unexpected changes in cell morphology or viability after fluconazole treatment.
-
Possible Cause: Fluconazole-induced cytotoxicity.
-
Troubleshooting Steps:
-
Determine the IC50 of Fluconazole for Your Cell Line: Perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) with a range of fluconazole concentrations to determine the 50% inhibitory concentration (IC50).
-
Use the Lowest Effective Concentration: Once the antifungal efficacy and cytotoxicity are determined, use the lowest concentration of fluconazole that effectively prevents fungal contamination without significantly impacting cell viability. A suggested starting range for many cell lines is 1-5 µg/mL.
-
Consider a Different Antifungal Agent: If a non-toxic concentration of fluconazole is not effective against the contamination, consider using an alternative antifungal with a different mechanism of action, such as Amphotericin B.[11][12]
-
Issue 2: Altered results in a reporter gene assay (e.g., luciferase, β-galactosidase) in the presence of fluconazole.
-
Possible Cause: Direct inhibition or enhancement of the reporter enzyme by fluconazole, or off-target effects on the signaling pathway regulating the reporter gene.
-
Troubleshooting Steps:
-
Cell-Free Reporter Enzyme Assay: Perform an in vitro assay with the purified reporter enzyme and fluconazole to determine if there is any direct interaction.
-
Use a Constitutive Reporter Control: Transfect cells with a plasmid expressing the reporter gene under the control of a strong, constitutive promoter (e.g., CMV, SV40). If fluconazole affects the expression from this promoter, it suggests a general effect on transcription or translation rather than a specific pathway.
-
Investigate Upstream Signaling: If the reporter is regulated by a specific signaling pathway, use known agonists and antagonists of that pathway to confirm that fluconazole is not interfering with the expected responses.
-
Issue 3: Inconsistent results in experiments involving steroid hormone measurements.
-
Possible Cause: Inhibition of steroidogenic enzymes by fluconazole.
-
Troubleshooting Steps:
-
Quantify Steroid Precursors: Measure the levels of upstream steroid precursors in your cell culture supernatant. An accumulation of precursors can indicate a blockage at a specific enzymatic step.[3]
-
Use a Non-Azole Antifungal: If steroidogenesis is central to your research, avoid using azole-based antifungals. Consider alternatives like Amphotericin B.
-
Control for CYP450 Inhibition: If your experimental compound is a substrate of CYP enzymes, be aware that fluconazole can inhibit their activity, leading to altered metabolism and potentially confounding results.
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50/EC50) of Fluconazole on Various Cellular Processes
| Cell Line/System | Parameter Measured | IC50 / EC50 (µM) | Reference(s) |
| HAC15 (human adrenocortical carcinoma) | Cortisol Production | 35 | [3][13] |
| Primary human adrenocortical cultures | Cortisol Production | 67.7 (mean) | [3][13] |
| H295R (human adrenocortical carcinoma) | Androgen & Estrogen Suppression | 28 - 209 | [14] |
| Human liver microsomes | CYP2C9 (tolbutamide hydroxylation) | 30.3 | [15][16] |
| Human liver microsomes | CYP2C19 (S-mepenhytoin 4'-hydroxylation) | 12.3 | [15][16] |
| Vero (monkey kidney) cells | Cell Viability (MTT assay) | >1306 | |
| HAC15 cells | Cell Growth Inhibition | 74 | [10] |
Table 2: Effects of Fluconazole on Cytochrome P450 (CYP) Enzyme Activity
| Enzyme | Effect | Cell/System | Concentration | Fold Change | Reference(s) |
| CYP2B1 (rat) | mRNA Induction | Rat liver | 50 mg/kg bw/d | 128-fold increase | [4][5][17] |
| CYP3A23/3A1 (rat) | mRNA Induction | Rat liver | 50 mg/kg bw/d | 4.6-fold increase | [4][5][17] |
| Cyp2b10 (mouse) | mRNA Induction | Mouse liver | 50 mg/kg bw/d | 1.9-fold increase | [4][5][17] |
| Cyp3a11 (mouse) | mRNA Induction | Mouse liver | 50 mg/kg bw/d | 2.6-fold increase | [4][5][17] |
| CYP1A1 | No Induction | Murine & Human Hepatoma Cells | Not specified | No significant change | [18] |
Key Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate with cultured cells
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]
-
Treat cells with various concentrations of fluconazole and appropriate controls for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.[12][19]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12][19]
-
Add 100 µL of solubilization solution to each well.[19]
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.[12][20]
Dual-Luciferase® Reporter Assay
This protocol allows for the measurement of two individual luciferase enzymes from a single sample.
Materials:
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega)
-
Luminometer
-
Transfected cells in a multi-well plate
Procedure:
-
Plate and transfect cells with your reporter constructs in a multi-well plate.
-
After appropriate incubation and treatment with fluconazole, wash the cells once with PBS.[4]
-
Lyse the cells by adding Passive Lysis Buffer and incubate for 15 minutes at room temperature with gentle rocking.[2]
-
Transfer 20 µL of the cell lysate to a luminometer tube or a white-walled 96-well plate.[2]
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to the lysate and measure the firefly luciferase activity.[2]
-
Add 100 µL of Stop & Glo® Reagent to the same tube/well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.[2]
-
Measure the Renilla luciferase activity.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency.
H295R Steroidogenesis Assay
This assay measures the production of steroid hormones, such as testosterone and estradiol.
Materials:
-
H295R cell line
-
24-well plates
-
Forskolin (optional, to stimulate steroidogenesis)
-
Hormone detection kits (e.g., ELISA) or LC-MS/MS
Procedure:
-
Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.[5][21]
-
Replace the medium with fresh medium containing various concentrations of fluconazole and controls. Forskolin can be added to stimulate hormone production.
-
Collect the cell culture medium for hormone analysis.
-
Measure the concentrations of testosterone and estradiol (and other steroids of interest) using appropriate methods like ELISA or LC-MS/MS.[5][8]
-
Perform a cell viability assay on the remaining cells to account for any cytotoxic effects.[5][21]
Visualizations
Caption: Fluconazole's inhibition of steroidogenesis.
Caption: Workflow for assessing off-target effects.
Caption: Troubleshooting logic for off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Fluconazole-induced hepatic cytochrome P450 gene expression and enzymatic activities in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. invivogen.com [invivogen.com]
- 7. Nanocarriers of Miconazole or Fluconazole: Effects on Three-Species Candida Biofilms and Cytotoxic Effects In Vitro [mdpi.com]
- 8. Fluconazole induces ROS in Cryptococcus neoformans and contributes to DNA damage in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death [frontiersin.org]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. laboratorynotes.com [laboratorynotes.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the interferences of systemic azole antifungal drugs with adrenal steroid biosynthesis using H295R cells and enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. melp.nl [melp.nl]
- 16. Flowchart Creation [developer.mantidproject.org]
- 17. Amphotericin B 20 mL | Contact Us | Gibco™ | thermofisher.com [thermofisher.com]
- 18. Induction of cytochrome P450 1A1 by ketoconazole and itraconazole but not fluconazole in murine and human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Amphotericin B (Fungizone) | Applied Biological Materials Inc. [abmgood.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Fluconazole Hydrate Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information on the degradation and stability of fluconazole hydrate in solution. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. General Stability and Storage
-
Q: What are the recommended storage conditions for this compound in a solid state?
-
A: For long-term storage, this compound as a crystalline solid should be stored at -20°C, where it is expected to be stable for at least two years.[1] For routine laboratory use, storage at controlled room temperature (20°C to 25°C or 68°F to 77°F) is also acceptable, with protection from excessive heat and freezing.[2]
-
-
Q: How stable is fluconazole in aqueous solutions?
-
A: Aqueous solutions of fluconazole are not recommended for storage for more than one day.[1] Reconstituted oral suspensions, however, have shown stability for much longer periods. One study found that a 40 mg/mL reconstituted suspension was stable for at least 70 days at room temperature (22-25°C).[3] Another study on an extemporaneously prepared 50 mg/mL oral suspension found it to be stable for 6 months at both refrigerated (5°C) and controlled room temperature (25°C).[4]
-
-
Q: Can I prepare stock solutions of fluconazole in organic solvents?
-
A: Yes, fluconazole is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1] Stock solutions in these solvents can be prepared and should be purged with an inert gas. A stock solution in a methanol/phosphate buffer was found to be stable for 3 weeks at -20°C (≥90% recovery) and for 6 hours at room temperature (≥99% recovery).[5]
-
-
Q: Is this compound hygroscopic?
2. Degradation Pathways and Influencing Factors
-
Q: What are the primary degradation pathways for fluconazole in solution?
-
Q: How does pH affect the stability of fluconazole solutions?
-
A: Fluconazole appears to be stable across a range of pH values. One study on reconstituted oral suspension showed that the initial pH of 4.2 remained essentially unchanged over a 70-day stability study.[3] Another study found little variation in pH for formulations stored at various temperatures over 14 days.[12] Furthermore, changes in gastric pH (from 1.1 to 4.7) did not influence the pharmacokinetics of fluconazole, suggesting its stability in varying pH environments.[13] However, photodegradation kinetics have been shown to be pH-dependent.[14][15]
-
-
Q: Is fluconazole sensitive to light (photostability)?
-
A: Yes, fluconazole is susceptible to photodegradation when exposed to UV light.[8][9][10] Studies have shown degradation upon exposure to UVC radiation (254 nm).[8][9] The photodegradation can lead to the formation of by-products through mechanisms like hydroxylative defluorination.[14][15] Indirect photochemistry in natural waters is a slow but relevant degradation process.[16][17]
-
-
Q: What happens when fluconazole is exposed to oxidative stress?
-
A: Fluconazole shows significant degradation under oxidative conditions, particularly with agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).[8][9][11][18][19][20] This degradation is often accelerated by heat.[8][19] Oxidative stress can lead to the formation of several degradation products.[8][18]
-
-
Q: What are the known degradation products of fluconazole?
-
A: Under oxidative stress, one major degradation product is often observed in HPLC analysis.[8][19] In environmental degradation studies involving indirect photochemistry, major transformation products identified include 1,2,4-triazole and 1,2,4-triazole-1-acetic acid.[16][17] Photodegradation under UV-254 can produce by-products via hydroxylative defluorination.[14]
-
3. Analytical Troubleshooting
-
Q: My fluconazole assay shows a decrease in concentration, but I don't see any degradation peaks in my chromatogram. What could be the issue?
-
A: This could be due to several factors. The degradation products may not have a chromophore and are thus not detectable by UV-Vis. Alternatively, the degradation products may be co-eluting with the parent fluconazole peak or the solvent front. It is also possible that the degradation products are not soluble in the mobile phase. Consider using a mass spectrometry (MS) detector to identify potential non-chromophoric products. Also, review your sample preparation to ensure no precipitation is occurring.
-
-
Q: I am seeing unexpected peaks in my chromatogram during a stability study. How can I determine if they are degradation products?
-
A: To confirm if new peaks are degradation products, you should perform a forced degradation study. Subject fluconazole solutions to stress conditions (acid, base, oxidation, heat, light) and analyze the stressed samples alongside your stability samples and a control (unstressed) sample.[11] Peaks that appear or increase in the stressed samples are likely degradation products. The placebo or blank formulation should also be subjected to the same stress conditions to rule out interference from excipients.[11]
-
-
Q: Why are the results from my bioassay and my HPLC stability assay different?
-
A: A discrepancy between a bioassay and an HPLC assay can occur if a degradation product is chemically similar enough to be detected by HPLC (or co-elutes with the parent drug) but is biologically inactive.[8][9] The active site of the drug molecule, which is crucial for its biological function, might be altered during degradation in a way that doesn't significantly change its chromatographic retention time.[8] This highlights the importance of using a validated, stability-indicating HPLC method that can separate the active pharmaceutical ingredient from all potential degradation products.
-
Data Summary Tables
Table 1: Stability of Fluconazole Under Forced Degradation Conditions
| Stress Condition | Observation | Reference(s) |
| Acid Hydrolysis (e.g., 0.1 M HCl, 1 M HCl) | Generally stable; minimal degradation (e.g., ~1% decrease).[8][11] | [8][11] |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH, 1 M NaOH) | Generally stable; minimal degradation reported.[8][11] | [8][11] |
| Oxidative Degradation (e.g., 3% H₂O₂) | Significant degradation (~6-10% decrease), especially with heating. Formation of degradation products observed.[8][9][19] | [8][9][19] |
| Neutral Hydrolysis (Water) | Stable; minimal degradation (~2% decrease).[8] | [8] |
| Thermal Degradation (e.g., 60°C, 90°C) | Generally stable in solid state and solution when heat is the only stressor.[8][11] | [8][11] |
| Photodegradation (UVC, 254 nm) | Unstable; degradation of ~10% observed with the appearance of a possible degradation product.[8][9][10] | [8][9][10] |
Table 2: Stability of Fluconazole in Various Solutions and Storage Conditions
| Matrix/Solution | Storage Condition | Stability Duration & Results | Reference(s) |
| Aqueous Solution | Not specified | Not recommended for more than one day.[1] | [1] |
| Reconstituted Oral Suspension (40 mg/mL) | 22-25°C | Retained >90% of initial concentration for at least 70 days.[3] | [3] |
| Extemporaneous Oral Suspension (50 mg/mL) | 5°C and 25°C | Stable for 6 months (recovery within 92.67% - 100.02%).[4] | [4] |
| Human Plasma | Room Temperature | Stable for 5 hours (≥94% recovery).[5] | [5] |
| Human Plasma | -20°C | Stable for 10 weeks (103% recovery).[5] | [5] |
| Human Plasma | 3 Freeze-Thaw Cycles (-20°C to RT) | Stable (≥87% recovery).[5] | [5] |
| Stock Solution (Methanol/Phosphate Buffer) | Room Temperature | Stable for 6 hours (≥99% recovery).[5] | [5] |
| Stock Solution (Methanol/Phosphate Buffer) | -20°C | Stable for 3 weeks (≥90% recovery).[5] | [5] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Fluconazole
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Specific parameters may need to be optimized for your equipment and sample matrix.
Objective: To quantify fluconazole and separate it from its degradation products.
1. Materials and Reagents:
-
Fluconazole reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Phosphate buffer
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]
-
Mobile Phase: A mixture of an aqueous component (e.g., 0.5% v/v phosphoric acid or 0.01 M phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common ratio is around 80:20 (aqueous:organic).[19][22]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[21]
-
Injection Volume: 20 µL.[21]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve fluconazole reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5 - 50 µg/mL).[19]
-
Sample Solution: Dilute the fluconazole solution under investigation with the mobile phase to a concentration that falls within the linear range of the calibration curve.
4. Forced Degradation Study:
-
Acid Hydrolysis: Mix fluconazole stock solution with 1 M HCl and reflux for a specified time (e.g., 3 hours).[19] Neutralize before injection.
-
Alkaline Hydrolysis: Mix fluconazole stock solution with 1 M NaOH and reflux for a specified time (e.g., 3 hours).[19] Neutralize before injection.
-
Oxidative Degradation: Mix fluconazole stock solution with 3-30% H₂O₂ and heat (e.g., reflux).[8][19]
-
Thermal Degradation: Store the fluconazole solution at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose the fluconazole solution to a UV light source (e.g., 254 nm) or sunlight for a defined period.[8][11]
-
Analysis: Analyze all stressed samples, a non-stressed control, and a blank (placebo subjected to stress) to assess peak purity and identify degradation products.
5. Method Validation (as per ICH guidelines Q2(R1)):
-
Specificity: Ensure the method can distinguish fluconazole from its degradation products. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value (recovery studies).
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Robustness: Evaluate the method's performance with small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. Stability of reconstituted fluconazole oral suspension in plastic bottles and oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Development and Evaluation of Fluconazole Co-Crystal for Improved Solubility and Mechanical Properties [mdpi.com]
- 7. Design, Preparation, Characterization and Evaluation of Five Cocrystal Hydrates of Fluconazole with Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. The influence of gastric pH on the pharmacokinetics of fluconazole: the effect of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. bibliotekanauki.pl [bibliotekanauki.pl]
- 21. researchgate.net [researchgate.net]
- 22. ijrpr.com [ijrpr.com]
Technical Support Center: Fluconazole Hydrate in Culture Media
Welcome to the technical support center for fluconazole hydrate. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the use of this compound in experimental settings. Find troubleshooting guides and frequently asked questions (FAQs) below to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
Fluconazole is a triazole antifungal agent. It is often used in cell culture as a prophylactic agent to prevent fungal (yeast and mold) contamination. Its mechanism of action involves the inhibition of the fungal enzyme lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.
Q2: What are the common solvents for dissolving this compound?
This compound has limited solubility in aqueous solutions. Therefore, it is typically dissolved in organic solvents to prepare a concentrated stock solution. The most common solvents are dimethyl sulfoxide (DMSO) and ethanol.[1][2]
Q3: What is the recommended concentration of fluconazole for preventing fungal contamination in cell culture?
The effective concentration of fluconazole can vary depending on the cell line and potential fungal contaminants. However, a common working concentration is in the range of 2.5 to 10 µg/mL. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q4: Can I dissolve this compound directly in my culture medium?
Directly dissolving this compound in culture medium is not recommended due to its poor aqueous solubility. This can lead to incomplete dissolution and precipitation, making the final concentration inaccurate. It is best practice to first prepare a concentrated stock solution in an appropriate organic solvent.
Q5: For how long is a fluconazole stock solution stable?
A fluconazole stock solution prepared in DMSO or ethanol can be stable for several months when stored at -20°C.[3] Aqueous working solutions are less stable and it is recommended to prepare them fresh for each use.[1]
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in culture media is a common issue that can impact experimental results. This guide provides a step-by-step approach to identify and resolve this problem.
Problem: I observe a precipitate in my culture medium after adding fluconazole.
Potential Causes and Solutions:
-
Cause 1: Poor Aqueous Solubility. this compound is sparingly soluble in aqueous solutions like culture media.
-
Cause 2: High Final Concentration of Organic Solvent. A high percentage of the organic solvent in the final culture medium can be toxic to cells and can also cause precipitation of media components.
-
Solution: Ensure the final concentration of DMSO or ethanol in your culture medium is low, typically less than 0.5%. Prepare a more concentrated stock solution to minimize the volume added to the medium.
-
-
Cause 3: Temperature Changes. Rapid temperature changes, such as adding a cold stock solution directly to warm media, can decrease the solubility of fluconazole and other media components.
-
Solution: Allow the fluconazole stock solution to warm to room temperature before adding it to your pre-warmed (37°C) culture medium.
-
-
Cause 4: Interaction with Media Components. Culture media are complex mixtures of salts, amino acids, vitamins, and proteins (in the case of serum-containing media). Fluconazole may interact with these components, leading to precipitation.
-
Solution:
-
Add the diluted fluconazole solution to the medium slowly while gently swirling.
-
Prepare the complete medium (with serum and other supplements) first, and then add the fluconazole solution.
-
If precipitation persists, consider using a serum-free medium for your experiment if your cell line permits, as proteins in serum can sometimes contribute to precipitation.
-
-
-
Cause 5: pH of the Medium. The pH of the culture medium can influence the solubility of fluconazole.
-
Solution: Ensure your culture medium is properly buffered (e.g., with HEPES or sodium bicarbonate) and that the pH is within the optimal range for your cells (typically pH 7.2-7.4).
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Reference |
| Water | ~0.2 mg/mL (in PBS, pH 7.2) | Room Temperature | [1] |
| Dimethyl Sulfoxide (DMSO) | ~33 mg/mL | Room Temperature | [1] |
| Ethanol | ~20 mg/mL | Room Temperature | [1] |
Experimental Protocols
Protocol for Preparation of Fluconazole Stock and Working Solutions
Materials:
-
This compound powder
-
100% sterile DMSO or 200 proof ethanol
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Sterile culture medium (e.g., DMEM, RPMI-1640)
Procedure for 10 mg/mL Stock Solution:
-
Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of 100% sterile DMSO or ethanol to the tube.
-
Vortex or gently warm the solution (e.g., in a 37°C water bath) until the fluconazole is completely dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Procedure for Preparing a 10 µg/mL Working Solution:
-
Thaw an aliquot of the 10 mg/mL fluconazole stock solution at room temperature.
-
Perform a serial dilution. For example, add 10 µL of the 10 mg/mL stock solution to 990 µL of sterile water or PBS to get a 100 µg/mL intermediate solution.
-
Add 1 mL of the 100 µg/mL intermediate solution to 9 mL of your complete culture medium to achieve a final concentration of 10 µg/mL.
-
Gently mix the final working solution before adding it to your cell cultures.
Visualizations
Fluconazole Mechanism of Action
Fluconazole targets the fungal enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This diagram illustrates the interruption of this pathway.
Caption: Inhibition of the ergosterol biosynthesis pathway by fluconazole.
Troubleshooting Workflow for Fluconazole Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound in culture media.
Caption: A step-by-step workflow for troubleshooting fluconazole precipitation.
References
Technical Support Center: Fluconazole Hydrate Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from fluconazole hydrate in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit intrinsic fluorescence (autofluorescence)?
A1: Yes, fluconazole has been reported to exhibit intrinsic fluorescence. A study using synchronous spectrofluorimetry identified an emission peak at 285 nm when excited at 255 nm.[1] Another study on fluorescence quenching of fluconazole reported its interaction with Zn-doped carbon quantum dots, noting a strong emission from the quantum dots at 440 nm upon excitation at 330 nm, which was quenched by fluconazole.[2][3][4] The intrinsic fluorescence of fluconazole is relatively weak but could be a source of interference in assays using UV excitation wavelengths.
Q2: Can this compound quench the signal of fluorescent dyes?
A2: Yes, fluconazole has been shown to cause fluorescence quenching. A study demonstrated that fluconazole quenches the fluorescence of zinc-doped carbon quantum dots through a static quenching mechanism.[2][3][4] The potential for fluconazole to quench other common fluorophores used in biological assays is plausible and should be empirically tested in your specific assay conditions. Quenching can occur through various mechanisms, including excited-state reactions, energy transfer, complex formation, and collisional quenching.[5]
Q3: In which types of fluorescence-based assays has fluconazole been reported to have an effect?
A3: Fluconazole's effects have been observed in several fluorescence-based assays, primarily related to its biological activity. These include:
-
Reactive Oxygen Species (ROS) Assays: Fluconazole can induce the production of ROS in fungal and other cell types.[6][7][8][9][10] This can lead to an increase in signal in assays that use fluorescent probes for ROS detection (e.g., DCFH-DA).
-
Mitochondrial Membrane Potential Assays: Some studies suggest that fluconazole can affect mitochondrial function.[11][12][13][14] This could potentially alter the fluorescence of potentiometric dyes like JC-1 or MitoTracker probes.
-
Calcium Flux Assays: Fluconazole has been shown to induce fluctuations in intracellular calcium concentrations in some organisms.[15][16][17][18] This would directly impact the signal of fluorescent calcium indicators like Fluo-3 AM.
-
Cell Viability and Proliferation Assays: While often a desired outcome, the antifungal properties of fluconazole will affect viability assays that use fluorescent readouts (e.g., Calcein AM, Propidium Iodide).
Q4: What is the proposed mechanism behind fluconazole's interference?
A4: The interference can be multifactorial, arising from both its chemical properties and its biological effects:
-
Direct Physicochemical Interference:
-
Autofluorescence: As mentioned, fluconazole's intrinsic fluorescence can contribute to background signal, particularly with UV excitation.
-
Fluorescence Quenching: Fluconazole may directly interact with the fluorophore or other assay components, leading to a decrease in the fluorescence signal.[2][3][4]
-
-
Indirect Biological Interference:
-
Induction of ROS: Fluconazole-induced ROS can directly oxidize some fluorescent probes, leading to a change in their fluorescence.[6][7][8][9][10]
-
Alteration of Cellular Processes: By inhibiting ergosterol biosynthesis, fluconazole can affect cell membrane integrity and function, which may indirectly impact the uptake or localization of fluorescent dyes.[19][20]
-
Troubleshooting Guides
Problem 1: Unexpected Increase in Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Autofluorescence of Fluconazole | 1. Run a "fluconazole only" control (fluconazole in your assay buffer without cells or other reagents) to measure its intrinsic fluorescence at your assay's excitation/emission wavelengths. 2. If significant, subtract this background fluorescence from your experimental wells. 3. Consider using fluorescent dyes with excitation and emission wavelengths further from fluconazole's potential autofluorescence spectrum (e.g., red-shifted dyes).[21] |
| Induction of Reactive Oxygen Species (ROS) | 1. If using a ROS-sensitive dye (e.g., DCFH-DA), the increase in signal may be a true biological effect of fluconazole.[6][7] 2. Confirm this by co-incubating with an antioxidant (e.g., N-acetylcysteine) to see if the signal increase is attenuated.[10] 3. If the ROS production is an unwanted artifact, consider using a different assay principle to measure your endpoint of interest. |
| Interaction with Assay Components | 1. Test for interactions between fluconazole and your fluorescent probe in a cell-free system to see if it enhances the probe's fluorescence. |
Problem 2: Unexpected Decrease in Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Fluorescence Quenching by Fluconazole | 1. Run a control with your fluorescent dye and a titration of fluconazole in a cell-free system to determine if fluconazole quenches the dye's fluorescence in a concentration-dependent manner.[2][3][4] 2. If quenching is observed, you may need to mathematically correct for this effect or choose an alternative fluorescent probe. |
| Inhibition of Dye Uptake or Processing | 1. Fluconazole can alter cell membrane properties.[20] This may inhibit the uptake of certain dyes or prevent the intracellular enzymatic cleavage required to activate some probes (e.g., Calcein AM). 2. Use microscopy to visually confirm if the dye is localizing correctly within the cells in the presence of fluconazole. |
| Cytotoxicity | 1. If the assay relies on viable cells to generate a signal, the antifungal activity of fluconazole could be reducing the cell number and thus the overall fluorescence. 2. Perform a separate cytotoxicity assay (e.g., trypan blue exclusion) to correlate the decrease in fluorescence with cell death. |
Quantitative Data Summary
Table 1: Spectral Properties of Fluconazole
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum | 255 | [1] |
| Emission Maximum | 285 | [1] |
Table 2: Reported Effects of Fluconazole in Specific Fluorescence-Based Assays
| Assay Type | Fluorescent Probe Example | Observed Effect of Fluconazole | Potential Mechanism | References |
| Reactive Oxygen Species (ROS) | DCFH-DA | Increased Fluorescence | Induction of intracellular ROS | [6][7][8][9][10] |
| Intracellular Calcium | Fluo-3 AM | Increased Fluorescence (Fluctuations) | Disruption of calcium homeostasis | [15][16][17][18] |
| Mitochondrial Membrane Potential | JC-1, MitoTracker | Altered Fluorescence | Disruption of mitochondrial function | [11][12][13][14] |
| Fungal Viability | FUN-1 | Decreased Red Fluorescence | Inhibition of metabolic activity | [22] |
| Antifungal Susceptibility | CFDA | Decreased Green Fluorescence | Inhibition of fungal growth | [23] |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Objective: To determine the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.
-
Materials:
-
This compound stock solution
-
Assay buffer (the same used in your experiment)
-
Microplate reader with fluorescence detection
-
Black-walled microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your experiments.
-
Include a "buffer only" control.
-
Pipette the dilutions and the control into the wells of a black-walled microplate.
-
Set the microplate reader to the excitation and emission wavelengths used for your experimental fluorescent dye.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the "buffer only" control from all other readings.
-
Plot the background-corrected fluorescence intensity against the fluconazole concentration to assess its contribution to the signal.
-
Protocol 2: Evaluating Fluorescence Quenching by this compound
-
Objective: To determine if this compound quenches the fluorescence of your specific dye.
-
Materials:
-
Your fluorescent dye of interest
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black-walled microplates
-
-
Procedure:
-
Prepare a solution of your fluorescent dye in the assay buffer at the final concentration used in your assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, mix the fluorescent dye solution with the fluconazole dilutions.
-
Include a control with the fluorescent dye and buffer only (no fluconazole).
-
Incubate the plate for a period similar to your assay's incubation time.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Compare the fluorescence of the samples containing fluconazole to the "dye only" control. A concentration-dependent decrease in fluorescence indicates quenching.
-
Visualizations
Caption: Workflow for investigating fluconazole interference.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Green and Sustainable Determination of Fluconazole Using a Box-Behnken Optimized Zn-CQDs Fluorescence Quenching Approach: Application to Pharmaceutical Formulations and Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. green-and-sustainable-determination-of-fluconazole-using-a-box-behnken-optimized-zn-cqds-fluorescence-quenching-approach-application-to-pharmaceutical-formulations-and-pharmacokinetic-studies - Ask this paper | Bohrium [bohrium.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of ROS generation by fluconazole in Candida glabrata: activation of antioxidant enzymes and oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death [frontiersin.org]
- 9. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluconazole induces ROS in Cryptococcus neoformans and contributes to DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic effect of fluconazole and doxycycline against Candida albicans biofilms resulting from calcium fluctuation and downregulation of fluconazole-inducible efflux pump gene overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic Effect of Fluconazole and Calcium Channel Blockers against Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium-activated-calcineurin reduces the In vitro and In vivo sensitivity of fluconazole to Candida albicans via Rta2p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Fluorescent Broth Microdilution Method for Fluconazole Susceptibility Testing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Fluconazole Hydrate Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with essential information for managing the cytotoxic effects of fluconazole hydrate on host cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is fluconazole expected to be toxic to my mammalian cell line?
A1: Fluconazole can exhibit cytotoxic effects on mammalian cells, but this is highly dependent on the concentration, exposure time, and cell type. While primarily targeting fungal cells, high concentrations can impact host cells. For example, significant cytotoxicity has been observed in Vero (African green monkey kidney) cells and L929 (murine fibroblast) cells at concentrations of 250 µg/mL or higher.[1][2] However, some cell lines, like HEK293, have shown no decrease in viability at various tested concentrations in certain assays.[3] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Q2: What is the primary mechanism of fluconazole-induced host cell toxicity?
A2: The primary mechanism of fluconazole-induced cytotoxicity in host cells involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[1][3] This increase in ROS can damage cellular components, disrupt mitochondrial function, and ultimately trigger programmed cell death, or apoptosis.[1]
Q3: How can I minimize fluconazole cytotoxicity in my cell cultures?
A3: To minimize cytotoxicity, the first step is to perform a dose-response experiment to find the lowest effective concentration for your antifungal purpose that maintains high host cell viability. If cytotoxicity remains an issue, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be effective. NAC helps to neutralize excess ROS, thereby mitigating oxidative stress and preventing apoptosis.
Q4: At what concentration should I start testing for fluconazole cytotoxicity?
A4: A good starting point is to test a wide range of concentrations based on literature values. For sensitive cell lines, you might start as low as 10-20 µg/mL and extend to higher concentrations (e.g., up to 1000 µg/mL or higher). Studies have shown significant effects at concentrations above 1306 µM (~400 µg/mL) in Vero cells.[1][4]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Troubleshooting Steps |
| High levels of cell death observed at concentrations expected to be safe. | 1. Cell line is particularly sensitive to fluconazole. 2. Incorrect fluconazole concentration. 3. Extended incubation time. 4. Synergistic toxic effects with other media components. | 1. Perform a detailed dose-response curve (e.g., MTT assay) to determine the precise IC50 for your specific cell line and passage number. 2. Verify the stock solution concentration and calculations. Prepare a fresh stock. 3. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal exposure duration. 4. Use a simplified, serum-free medium for the treatment period if possible to rule out interactions. |
| Inconsistent results in cytotoxicity assays between experiments. | 1. Variation in cell seeding density. 2. Cells are in different growth phases. 3. Reagent variability or degradation (e.g., MTT reagent). | 1. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. 2. Standardize the protocol to ensure cells are always in the logarithmic growth phase when treated. 3. Prepare fresh reagents and run a positive control (e.g., doxorubicin) to validate assay performance. |
| High background signal in ROS detection assays (e.g., DCFH-DA). | 1. Autofluorescence of fluconazole. 2. Phenol red in the culture medium can interfere with fluorescent readings. 3. Spontaneous oxidation of the fluorescent probe. | 1. Run a control with fluconazole in cell-free medium to measure its intrinsic fluorescence. 2. Use phenol red-free medium during the assay incubation period. 3. Protect the probe from light at all times and include a "no-cell" control with the probe to check for auto-oxidation. |
| Annexin V/PI assay shows a high percentage of necrotic cells rather than apoptotic cells. | 1. Fluconazole concentration is too high, causing rapid cell death and membrane rupture (necrosis). 2. Harsh cell handling during the staining procedure. | 1. Test a lower range of fluconazole concentrations to capture the earlier stages of apoptosis. 2. Handle cells gently during harvesting and washing steps. Avoid vigorous vortexing. |
Data Presentation: Fluconazole Cytotoxicity
The cytotoxic effects of fluconazole vary significantly across different cell lines and experimental conditions. The following tables summarize findings from various studies.
Table 1: Effect of Fluconazole on Mammalian Cell Viability
| Cell Line | Assay | Concentration | Incubation Time | Result |
| Vero (Kidney) | MTT | 1306 µM (~400 µg/mL) | 24 hours | ~14% decrease in viability.[1][4] |
| Vero (Kidney) | MTT | 2612 µM (~800 µg/mL) | 24 hours | ~65% decrease in viability.[1][4] |
| L929 (Fibroblast) | MTT | ≤ 62.5 µg/mL | 48 hours | No significant alteration in viability.[2] |
| L929 (Fibroblast) | MTT | ≥ 250 µg/mL | 48 hours | >90% decrease in viability.[2] |
| HEK293 (Kidney) | MTS | Not Specified | 72 hours | No cytotoxic effects observed.[3] |
| A549 (Lung) | Not Specified | 100 µM (~30.6 µg/mL) | Not Specified | ~20% decrease in viability.[5] |
| A549 (Lung) | Not Specified | 500 µM (~153 µg/mL) | Not Specified | ~40% decrease in viability.[5] |
Note: Direct comparison of values across studies can be challenging due to differences in assay methods and conditions.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the fluconazole dilutions. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of fluconazole for the chosen duration. Be sure to collect both adherent and floating cells for analysis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation. Combine with any floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL working solution).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualized Workflows and Pathways
References
- 1. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of the Antifungal and Anticancer Effects of the Novel Synthesized Thiazolidinedione by Ion-Conductance Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Fluconazole Hydrate and Other Azole Antifungals
This guide provides a comprehensive comparison of the efficacy of fluconazole hydrate against other prominent azole antifungals, including itraconazole, voriconazole, posaconazole, and ketoconazole. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to inform research and clinical decisions.
Executive Summary
Fluconazole, a widely used triazole antifungal, is effective against a range of fungal pathogens, particularly Candida species. However, the emergence of resistance and the availability of broader-spectrum azoles necessitate a comparative evaluation. This guide presents in vitro and clinical efficacy data, detailed experimental protocols for susceptibility testing, and visual representations of the underlying molecular mechanisms to provide a holistic understanding of the therapeutic landscape of azole antifungals.
Data Presentation: In Vitro and Clinical Efficacy
The following tables summarize key quantitative data, offering a side-by-side comparison of fluconazole and other azoles.
Table 1: Comparative In Vitro Activity (MIC90) of Azole Antifungals Against Common Fungal Pathogens
| Fungal Species | Fluconazole (μg/mL) | Itraconazole (μg/mL) | Voriconazole (μg/mL) | Posaconazole (μg/mL) |
| Candida albicans | 0.5[1] | 0.125 | 0.03[2] | 0.03[2] |
| Candida glabrata | 32[1] | 1 | 4[3] | 0.5 |
| Candida krusei | ≥64[1] | 1 | 2[3] | 0.5 |
| Candida parapsilosis | 2[1] | 0.125 | 0.06 | 0.125 |
| Candida tropicalis | 2[1] | 0.25 | 0.125 | 0.125 |
| Aspergillus fumigatus | Resistant | 1-2 | 0.5-1 | 0.25 |
MIC90 values represent the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: Comparative Zone of Inhibition Diameters for Azole Antifungals
| Fungal Species | Fluconazole (25 µg disk) | Voriconazole (1 µg disk) |
| Candida albicans | ≥18 mm (Susceptible)[4] | Not specified |
| Candida glabrata | ≥22 mm (Susceptible)[4] | Not specified |
| Candida krusei | ≥22 mm (Susceptible)[4] | Not specified |
Zone of inhibition data is a qualitative measure of antifungal susceptibility. Interpretive criteria can vary by species and testing standards.
Table 3: Comparative Clinical Efficacy of Azole Antifungals in Treating Fungal Infections
| Indication | Fluconazole Efficacy | Itraconazole Efficacy | Posaconazole Efficacy | Ketoconazole Efficacy |
| Vulvovaginal Candidiasis | 50% cure rate (150mg single dose)[5] | 70% cure rate (200mg twice for one day)[5] | - | - |
| Superficial Fungal Infections | 76.7% complete clinical cure[6][7] | - | - | 65.0% complete clinical cure[6][7] |
| Prophylaxis in High-Risk Neutropenic Patients | Less effective than posaconazole in preventing invasive fungal infections[8][9] | Less effective than posaconazole in preventing invasive fungal infections[8][9] | More effective than fluconazole or itraconazole in preventing invasive fungal infections and improving overall survival[8][9] | - |
Experimental Protocols
Accurate and reproducible data are paramount in antifungal research. The following are detailed methodologies for key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantitative in vitro antifungal susceptibility testing.
-
Preparation of Antifungal Stock Solutions: Dissolve antifungal powders in a suitable solvent (e.g., DMSO for most azoles, water for fluconazole) to a high concentration (e.g., 5120 µg/ml).[10]
-
Preparation of Microdilution Plates:
-
Inoculum Preparation:
-
Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) to obtain a pure culture.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter wells.[12]
-
-
Incubation: Incubate the inoculated plates at 35°C for 24-48 hours.[12]
-
Reading the MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.[11]
Disk Diffusion Assay for Zone of Inhibition Measurement
This agar-based method provides a qualitative assessment of antifungal susceptibility.
-
Medium Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/ml methylene blue for optimal and reproducible results.[13]
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate in three directions.[10]
-
Disk Application: Aseptically apply paper disks impregnated with a standardized concentration of the antifungal agent (e.g., fluconazole 25 µg) onto the agar surface.[10]
-
Incubation: Invert the plates and incubate at 30°C for 4 to 7 days for dermatophytes or as appropriate for the fungal species being tested.[14]
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[14]
Mandatory Visualizations
The following diagrams illustrate key molecular pathways and experimental workflows relevant to the action of azole antifungals.
Caption: Mechanism of action of azole antifungals.
Caption: Key mechanisms of fluconazole resistance in fungi.
Caption: Workflow for broth microdilution antifungal susceptibility testing.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of itraconazole versus fluconazole in vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dermatologypaper.com [dermatologypaper.com]
- 7. dermatologypaper.com [dermatologypaper.com]
- 8. ovid.com [ovid.com]
- 9. Cost-effectiveness of posaconazole versus fluconazole or itraconazole in the prevention of invasive fungal infections among high-risk neutropenic patients in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Triazole Cross-Resistance: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the nuances of antifungal cross-resistance is paramount in the fight against invasive fungal infections. This guide provides a comprehensive comparison of fluconazole hydrate and other triazole antifungals, supported by experimental data, detailed methodologies, and visual pathways to elucidate the complex mechanisms at play.
The widespread use of fluconazole has unfortunately led to the emergence of resistant fungal strains, particularly within the Candida genus. This resistance often extends to other triazole agents, complicating therapeutic strategies. This guide delves into the mechanisms of cross-resistance and presents comparative data to inform research and development of novel antifungal agents.
Comparative Antifungal Susceptibility
The following tables summarize the in vitro susceptibility of various Candida species to fluconazole and other triazoles, highlighting the differences between fluconazole-susceptible and fluconazole-resistant isolates. Minimum Inhibitory Concentration (MIC) values are presented in μg/mL.
Table 1: Comparative MICs for Candida albicans
| Antifungal Agent | Fluconazole-Susceptible Isolates (MIC Range) | Fluconazole-Resistant Isolates (MIC Range) |
| Fluconazole | 0.25 - 2 | 64 - >256 |
| Voriconazole | 0.015 - 0.125 | 0.25 - 8 |
| Itraconazole | 0.03 - 0.25 | 0.5 - 16 |
| Posaconazole | 0.015 - 0.125 | 0.25 - 8 |
Table 2: Comparative MICs for Candida glabrata
| Antifungal Agent | Fluconazole-Susceptible Isolates (MIC Range) | Fluconazole-Resistant Isolates (MIC Range) |
| Fluconazole | 1 - 16 | 64 - >256 |
| Voriconazole | 0.06 - 1 | 1 - 16 |
| Itraconazole | 0.125 - 2 | 2 - >16 |
| Posaconazole | 0.125 - 2 | 2 - >16 |
Table 3: Comparative MICs for Candida parapsilosis
| Antifungal Agent | Fluconazole-Susceptible Isolates (MIC Range) | Fluconazole-Resistant Isolates (MIC Range) |
| Fluconazole | 0.5 - 4 | 16 - 128 |
| Voriconazole | 0.015 - 0.125 | 0.125 - 2 |
| Itraconazole | 0.03 - 0.5 | 0.25 - 4 |
| Posaconazole | 0.03 - 0.5 | 0.125 - 2 |
Table 4: Comparative MICs for Candida tropicalis
| Antifungal Agent | Fluconazole-Susceptible Isolates (MIC Range) | Fluconazole-Resistant Isolates (MIC Range) |
| Fluconazole | 0.5 - 4 | 16 - >64 |
| Voriconazole | 0.03 - 0.25 | 0.5 - 4 |
| Itraconazole | 0.06 - 0.5 | 1 - 8 |
| Posaconazole | 0.03 - 0.25 | 0.5 - 4 |
Mechanisms of Triazole Action and Resistance
Triazole antifungals target the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene, which is a critical step in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.[1][2]
Resistance to triazoles, and subsequently cross-resistance, is primarily driven by three mechanisms:
-
Target Site Modification: Mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its affinity for triazole drugs.[2][3][4] This is a common mechanism of resistance in Candida albicans.[2][3][4]
-
Overexpression of Efflux Pumps: Fungal cells can actively transport antifungal agents out of the cell through the action of efflux pumps. The two major families of efflux pumps involved in triazole resistance are the ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1).[3][4] Overexpression of the genes encoding these pumps is a significant resistance mechanism in various Candida species.[3][4]
-
Upregulation of the Ergosterol Biosynthesis Pathway: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of the triazole drug to achieve an inhibitory effect.[2]
References
- 1. Resistance Mechanisms and Clinical Features of Fluconazole-Nonsusceptible Candida tropicalis Isolates Compared with Fluconazole-Less-Susceptible Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. scribd.com [scribd.com]
- 4. Epidemiological Cutoff Values for Fluconazole, Itraconazole, Posaconazole, and Voriconazole for Six Candida Species as Determined by the Colorimetric Sensititre YeastOne Method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Interplay: A Comparative Guide to the Synergistic Effects of Fluconazole Hydrate and Amphotericin B
For researchers, scientists, and drug development professionals, the quest for more effective antifungal therapies is a continuous endeavor. Combination therapy, a cornerstone of antimicrobial treatment, offers a promising strategy to enhance efficacy, reduce toxicity, and combat the rise of drug resistance. This guide provides an in-depth comparison of the synergistic, and at times antagonistic, effects of combining fluconazole hydrate with amphotericin B, supported by experimental data and detailed protocols.
The rationale for combining fluconazole, a triazole antifungal that inhibits ergosterol synthesis, with amphotericin B, a polyene that binds to ergosterol and disrupts fungal cell membrane integrity, is complex. While theoretically, the reduction of ergosterol by fluconazole could antagonize the action of amphotericin B, numerous in vitro and in vivo studies have demonstrated synergistic or indifferent interactions, depending on the fungal species, drug concentrations, and testing methodology. This guide will explore these nuances to provide a clearer understanding of this critical drug combination.
Quantitative Analysis of In Vitro Synergy
The synergistic potential of fluconazole and amphotericin B is often quantified using the fractional inhibitory concentration (FIC) index, determined through checkerboard assays. A summary of representative in vitro data against various Candida species is presented below.
| Fungal Species | Fluconazole MIC (µg/mL) Alone | Amphotericin B MIC (µg/mL) Alone | Fluconazole MIC (µg/mL) in Combination | Amphotericin B MIC (µg/mL) in Combination | FIC Index | Interaction | Reference |
| Candida albicans ATCC 90028 | 0.5 | 1.0 | 0.125 | 0.25 | 0.5 | Synergistic | [1] |
| Candida tropicalis (Isolate 1) | 16 | 0.5 | 2 | 0.125 | 0.375 | Synergistic | [2] |
| Candida tropicalis (Isolate 2) | 8 | 1 | 1 | 0.25 | 0.375 | Synergistic | [2] |
| Fluconazole-Resistant C. albicans | >64 | 0.5 | 16 | 0.125 | 0.5 | Synergistic | [3] |
| Cryptococcus gattii | Varied | Varied | Varied | Varied | Strain & Conc. Dependent | Synergistic to Antagonistic | [4] |
| Candida albicans (Clinical Isolates) | Varied | Varied | Varied | Varied | >1 in 99% of isolates | Mostly Indifferent/Antagonistic | [5] |
Note: FIC index ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates indifference, and ≥ 4 indicates antagonism.
In Vivo Efficacy: Insights from Animal Models
Translating in vitro synergy to in vivo efficacy is a critical step in drug development. Animal models provide a more complex biological system to evaluate combination therapies.
| Animal Model | Fungal Pathogen | Treatment Groups | Key Findings | Reference |
| Neutropenic Mouse | Candida albicans | Control, Fluconazole, Amphotericin B, Combination | Combination therapy significantly prolonged survival compared to controls and was not antagonistic.[6] | [6] |
| Rabbit Endocarditis | Candida albicans | Control, Fluconazole, Amphotericin B, Combination | Combination therapy did not augment the antifungal activity of amphotericin B, but no significant antagonism was observed.[6] | [6] |
| Murine Systemic Candidiasis | Fluconazole-Susceptible C. albicans | Control, Fluconazole, Amphotericin B, Combination | The combination was antagonistic, as shown by both quantitative culture results and survival.[7] | [7] |
| Murine Systemic Candidiasis | Fluconazole-Resistant C. albicans | Control, Fluconazole, Amphotericin B, Combination | The interaction was additive for the highly fluconazole-resistant strain.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Checkerboard Broth Microdilution Assay
This assay is a standard method to assess in vitro synergy.
-
Preparation of Antifungal Agents: Stock solutions of fluconazole and amphotericin B are prepared in an appropriate solvent (e.g., water for fluconazole, DMSO for amphotericin B).
-
Microtiter Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of fluconazole are made along the x-axis, and serial twofold dilutions of amphotericin B are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: The fungal isolate is cultured on appropriate agar, and a suspension is prepared in RPMI 1640 medium, adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.
-
Reading the Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.
-
FIC Index Calculation: The FIC index is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Curve Studies
Time-kill assays provide dynamic information about the rate of fungal killing.
-
Inoculum Preparation: A standardized fungal inoculum (e.g., 1 × 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640).
-
Drug Exposure: The fungal suspension is exposed to the antifungal agents alone and in combination at specific concentrations (e.g., 1x, 2x, or 4x the MIC). A growth control without any drug is also included.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture, serially diluted, and plated on agar plates.
-
Incubation and Colony Counting: The plates are incubated until colonies are visible, and the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Visualizing the Mechanisms and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual diagrams.
Caption: Mechanism of action for fluconazole and amphotericin B.
Caption: Workflow for the checkerboard synergy assay.
Conclusion
The interaction between fluconazole and amphotericin B is multifaceted, with evidence supporting both synergistic and antagonistic outcomes. The data suggests that synergy is more likely to be observed against certain fungal species, such as Candida tropicalis, and in some cases, against fluconazole-resistant strains.[2][3] However, for other species like Cryptococcus gattii, the interaction is highly dependent on the specific strain and drug concentrations used.[4] In vivo studies have yielded conflicting results, highlighting the complexity of translating in vitro findings to a whole-organism model.[6][7]
For researchers and drug development professionals, these findings underscore the importance of comprehensive preclinical evaluation. Isolate-specific testing is crucial, as broad generalizations about the synergistic potential of this combination cannot be made.[5] The detailed experimental protocols provided in this guide offer a foundation for conducting rigorous and reproducible studies to further elucidate the intricate relationship between fluconazole and amphotericin B, ultimately paving the way for more effective and targeted antifungal combination therapies.
References
- 1. Assessment of Antifungal Activities of Fluconazole and Amphotericin B Administered Alone and in Combination against Candida albicans by Using a Dynamic In Vitro Mycotic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.zums.ac.ir [journal.zums.ac.ir]
- 4. Dynamic Interaction between Fluconazole and Amphotericin B against Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy with amphotericin B and fluconazole against invasive candidiasis in neutropenic-mouse and infective-endocarditis rabbit models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction between fluconazole and amphotericin B in mice with systemic infection due to fluconazole-susceptible or -resistant strains of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Efficacy of Fluconazole Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of fluconazole hydrate, a widely used triazole antifungal agent. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to elucidate the correlation—and occasional divergence—between laboratory susceptibility testing and clinical outcomes.
Executive Summary
Fluconazole is a cornerstone in the treatment of fungal infections, primarily those caused by Candida and Cryptococcus species.[1] Its efficacy is rooted in the inhibition of a crucial fungal enzyme, lanosterol 14-α-demethylase, which disrupts the integrity of the fungal cell membrane.[1][2][3][4] While in vitro susceptibility tests, such as the determination of the Minimum Inhibitory Concentration (MIC), are fundamental in predicting the clinical success of fluconazole, the correlation with in vivo efficacy is a complex interplay of pharmacokinetics, pharmacodynamics, and host factors.[5][6] This guide explores this relationship through a review of key experimental findings.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize quantitative data from studies correlating in vitro susceptibility of Candida albicans with in vivo outcomes in murine models of disseminated candidiasis.
Table 1: Correlation of Fluconazole MIC with In Vivo Efficacy in a Murine Candidiasis Model
| Candida albicans Isolate | Fluconazole MIC (μg/mL) | In Vivo Outcome (Reduction in Kidney Fungal Burden) | Reference |
| Fluconazole-Susceptible (FS) | ≤0.125 | Significant reduction (P < 0.001) | [5] |
| Fluconazole-Resistant (FR) | ≥64 | No significant reduction | [5] |
| Strain K1 (Parental) | 0.5 | Dose-dependent reduction | [7] |
| Strain K1 (Resistant phenotype) | Increased to 8 over 10 rounds of in vivo exposure | Reduced efficacy at lower doses | [7] |
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters and In Vivo Response
| PK/PD Parameter | Value Associated with Efficacy | Fungal Pathogen | In Vivo Model | Reference |
| AUC/MIC Ratio | 12 to 24 (for 50% effective dose) | Candida spp. | Murine | [8] |
| Time above MIC (%T > MIC) | >40% (to prevent resistance) | Candida albicans | Murine | [9] |
| Plasma Concentration | Maintained above MIC for susceptible isolates | Candida albicans | Rabbit | [5] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27-A)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of fluconazole against Candida species.
-
Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, is buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.[10][11]
-
Inoculum Preparation: Candida colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
-
Drug Dilution: A stock solution of fluconazole is serially diluted in the RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24 to 48 hours.[12]
-
Endpoint Determination: The MIC is the lowest concentration of fluconazole that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the growth in the drug-free control well.[12][13]
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
This protocol describes a common animal model to assess the in vivo efficacy of fluconazole.
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are typically used to establish a consistent infection.[7] Neutropenia can be induced by agents like cyclophosphamide.[7]
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: Fluconazole treatment is initiated at a specified time post-infection. The drug is administered via a clinically relevant route, such as oral gavage or subcutaneous injection, at various dose levels.[14]
-
Outcome Assessment: Efficacy is evaluated based on one or more of the following endpoints:
-
Data Analysis: The reduction in fungal burden in treated animals is compared to that in untreated controls. The dose required to achieve a 50% reduction in fungal burden (ED50) can also be calculated.
Mandatory Visualizations
Fluconazole Mechanism of Action
Caption: Fluconazole inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis.
Experimental Workflow for In Vitro-In Vivo Correlation
Caption: Workflow for correlating fluconazole's in vitro MIC with its in vivo efficacy.
Conclusion
A strong correlation generally exists between the in vitro activity of fluconazole and its in vivo efficacy, particularly when pharmacokinetic and pharmacodynamic principles are considered.[5][6][16] Studies have demonstrated that maintaining fluconazole serum levels above the MIC for the infecting pathogen is crucial for a favorable clinical outcome.[5][16] However, discrepancies can arise, and factors such as the "trailing growth" phenomenon observed in in vitro testing can complicate the interpretation of MICs and their predictive value for in vivo response.[12][13] Therefore, while in vitro susceptibility testing remains an indispensable tool, a comprehensive understanding of its correlation with in vivo efficacy requires consideration of the drug's pharmacokinetic profile and the specific host-pathogen interactions. Ongoing research continues to refine testing methodologies to enhance the predictive power of in vitro assays for clinical success.
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. nbinno.com [nbinno.com]
- 5. Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluconazole: comparison of pharmacokinetics, therapy and in vitro susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Susceptibility Testing of Fluconazole by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Optimizing the Correlation between Results of Testing In Vitro and Therapeutic Outcome In Vivo for Fluconazole by Testing Critical Isolates in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]
- 15. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [In vivo and in vitro antifungal activity of fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluconazole Hydrate and Ketoconazole: A Guide for Researchers
In the realm of antifungal drug development and research, a thorough understanding of the comparative efficacy, mechanisms, and safety profiles of existing agents is paramount. This guide provides a detailed head-to-head comparison of two widely recognized azole antifungals: fluconazole hydrate and ketoconazole. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their respective attributes.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Both fluconazole and ketoconazole exert their antifungal effects by disrupting the integrity of the fungal cell membrane. Their primary target is the enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway. Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these azole antifungals lead to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising membrane fluidity and function, and inhibiting fungal growth.
While both drugs share this fundamental mechanism, their selectivity for fungal versus mammalian cytochrome P450 enzymes differs, which has significant implications for their safety profiles and potential for drug-drug interactions.
In Vitro Efficacy: A Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The in vitro activity of antifungal agents is a critical measure of their intrinsic potency against various fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for fluconazole and ketoconazole against key fungal species, including Candida species and dermatophytes. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.
Table 1: Comparative In Vitro Activity of Fluconazole and Ketoconazole against Candida Species
| Organism | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | Fluconazole | 0.25 - >64[1] | 0.5[1] | 2[1] |
| Ketoconazole | ≤0.03 - >16 | 0.03 | 0.25 | |
| Candida glabrata | Fluconazole | 0.5 - >64[1] | 8[1] | 32[1] |
| Ketoconazole | ≤0.03 - >16 | 0.5 | 2 | |
| Candida parapsilosis | Fluconazole | 0.25 - 32[1] | 1[1] | 2[1] |
| Ketoconazole | ≤0.03 - 4 | 0.06 | 0.25 | |
| Candida tropicalis | Fluconazole | 0.25 - >64[1] | 2[1] | 4[1] |
| Ketoconazole | ≤0.03 - >16 | 0.06 | 0.5 | |
| Candida krusei | Fluconazole | 4 - >64[1] | 32[1] | 64[1] |
| Ketoconazole | 0.06 - 8 | 0.5 | 1 |
Table 2: Comparative In Vitro Activity of Fluconazole and Ketoconazole against Dermatophytes
| Organism | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton rubrum | Fluconazole | 8 - 128 | 32 | 64 |
| Ketoconazole | 0.03 - 4 | 0.125 | 0.5 | |
| Trichophyton mentagrophytes | Fluconazole | 4 - 128 | 16 | 64 |
| Ketoconazole | 0.03 - 8 | 0.25 | 1 | |
| Microsporum canis | Fluconazole | 4 - 64 | 16 | 32 |
| Ketoconazole | 0.03 - 2 | 0.125 | 0.5 | |
| Epidermophyton floccosum | Fluconazole | 2 - 32 | 8 | 16 |
| Ketoconazole | 0.03 - 1 | 0.06 | 0.25 |
Pharmacokinetics: A Tale of Two Azoles
The pharmacokinetic profiles of fluconazole and ketoconazole differ significantly, influencing their clinical applications and potential for drug interactions.
Table 3: Pharmacokinetic Properties of Fluconazole and Ketoconazole
| Parameter | Fluconazole | Ketoconazole |
| Bioavailability | >90% | Variable, requires acidic pH for absorption |
| Protein Binding | ~12% | >99% |
| Half-life | ~30 hours | Biphasic: 2 hours (initial), 8 hours (terminal) |
| Metabolism | Minimally metabolized | Extensively metabolized by CYP3A4 |
| Excretion | >80% unchanged in urine | Primarily in feces via biliary excretion |
| CSF Penetration | Good (50-90% of plasma levels) | Negligible |
Ketoconazole is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a critical enzyme in the metabolism of many drugs. This leads to a high potential for clinically significant drug-drug interactions. Fluconazole is a more selective inhibitor of CYP2C9 and CYP2C19, and a less potent inhibitor of CYP3A4, resulting in a more favorable drug interaction profile.
Safety and Toxicity Profile
The primary concern with ketoconazole is its potential for hepatotoxicity, which can be severe and even fatal. This has led to restrictions on its systemic use in many countries. Fluconazole is generally better tolerated, with the most common side effects being gastrointestinal disturbances.
Experimental Protocols
Broth Microdilution MIC Testing (CLSI M27/M38-A2)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.
Protocol:
-
Prepare Antifungal Stock Solutions: Dissolve fluconazole and ketoconazole in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Microtiter Plates: Perform serial twofold dilutions of the antifungal stock solutions in RPMI-1640 medium in 96-well microtiter plates.
-
Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculate Plates: Dilute the standardized fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
Reading MICs: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition (typically ≥50%) of fungal growth compared to the growth control well.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells, providing a quantitative measure of cytotoxicity.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2 human liver cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Drug Treatment: Treat the cells with various concentrations of fluconazole and ketoconazole for 24-48 hours. Include a positive control (e.g., Triton X-100 for maximum LDH release) and a negative control (vehicle-treated cells).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 30 minutes. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Data Analysis: Measure the absorbance of the formazan product at 490 nm using a microplate reader. Calculate the percentage of cytotoxicity relative to the positive and negative controls.
Conclusion
The choice between fluconazole and ketoconazole for research or clinical development depends heavily on the specific application. Ketoconazole exhibits potent in vitro activity against a broad range of fungi but is hampered by its unfavorable pharmacokinetic profile and significant risk of hepatotoxicity and drug interactions. Fluconazole, while potentially less potent in vitro against certain species, offers a superior pharmacokinetic and safety profile, making it a more predictable and generally safer compound for systemic use. For researchers investigating fungal biology and novel antifungal targets, both compounds serve as valuable tools, but their distinct properties must be carefully considered in experimental design and data interpretation.
References
A Comparative Analysis of Fluconazole Hydrate Susceptibility in Candida Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of fluconazole hydrate susceptibility data, offering a comparative overview of its in vitro activity against various Candida species. The information presented is intended to support research, and drug development efforts by providing key data points and standardized experimental protocols.
Quantitative Susceptibility Data
The in vitro efficacy of fluconazole against different Candida species is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following tables summarize fluconazole MIC distributions for key Candida species based on data from large-scale surveillance studies. These values are crucial for understanding susceptibility patterns and detecting emerging resistance.
Table 1: Fluconazole MIC Distribution for 13,338 Clinical Isolates of Candida Species [1]
| Candida Species | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | % Susceptible (≤8 μg/mL) | % Susceptible-Dose Dependent (16-32 μg/mL) | % Resistant (≥64 μg/mL) |
| C. albicans | 7,163 | 0.25 | 0.5 | ≤0.12 - ≥64 | 98.6 | 0.8 | 0.6 |
| C. glabrata | 2,019 | 8 | 32 | ≤0.12 - ≥64 | 69.4 | 21.6 | 9.0 |
| C. parapsilosis | 2,001 | 1 | 2 | ≤0.12 - ≥64 | 94.6 | 3.3 | 2.1 |
| C. tropicalis | 1,228 | 1 | 2 | ≤0.12 - ≥64 | 92.4 | 4.6 | 3.0 |
| C. krusei | 358 | 32 | ≥64 | ≤0.12 - ≥64 | 1.1 | 58.9 | 40.0 |
| C. lusitaniae | 134 | 1 | 2 | ≤0.12 - 32 | 99.3 | 0.7 | 0.0 |
| C. kefyr | 81 | 0.25 | 0.5 | ≤0.12 - 4 | 100.0 | 0.0 | 0.0 |
| Overall | 13,338 | 0.5 | 8 | ≤0.12 - ≥64 | 91.0 | 6.0 | 3.0 |
Table 2: Comparison of Fluconazole and Voriconazole Activity Against Candida Species [2]
| Candida Species | Antifungal Agent | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| C. albicans | Fluconazole | 0.5 | 1 |
| Voriconazole | ≤0.03 | 0.06 | |
| C. glabrata | Fluconazole | 8 | 32 |
| Voriconazole | 0.25 | 1 | |
| C. parapsilosis | Fluconazole | 1 | 2 |
| Voriconazole | 0.06 | 0.25 | |
| C. tropicalis | Fluconazole | 1 | 4 |
| Voriconazole | 0.06 | 0.25 | |
| C. krusei | Fluconazole | 16 | 64 |
| Voriconazole | 0.25 | 0.5 |
Experimental Protocols
Standardized methods for antifungal susceptibility testing are essential for generating reliable and reproducible data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines.
CLSI Broth Microdilution Method (M27)
This reference method is widely used to determine the MIC of antifungal agents.[1][3]
-
Inoculum Preparation: Candida colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Fluconazole is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.[4]
-
MIC Determination: The MIC is the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
CLSI Disk Diffusion Method (M44)
This method provides a simpler, more cost-effective alternative to broth microdilution for some yeast species.[3][5]
-
Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[6]
-
Disk Application: A paper disk impregnated with a specific amount of fluconazole (e.g., 25 µg) is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 20 to 24 hours.[6]
-
Zone of Inhibition Measurement: The diameter of the zone of no growth around the disk is measured. The size of the zone correlates with the MIC and is interpreted as susceptible, susceptible-dose dependent, or resistant based on established breakpoints.[1][4]
Mechanisms of Fluconazole Action and Resistance
Fluconazole, a triazole antifungal, primarily acts by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][7] This enzyme is critical in the ergosterol biosynthesis pathway, and its inhibition disrupts the fungal cell membrane integrity.
Resistance to fluconazole in Candida species is a multifactorial phenomenon. The primary mechanisms include:
-
Target Site Alterations: Point mutations in the ERG11 gene can reduce the binding affinity of fluconazole to its target enzyme.[7][8]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump fluconazole out of the fungal cell, preventing it from reaching its intracellular target.[8][9][10]
-
Upregulation of the Target Enzyme: Overexpression of the ERG11 gene leads to an increased production of the target enzyme, effectively diluting the effect of the drug.[7][9]
-
Development of Bypass Pathways: Mutations in other genes in the ergosterol biosynthesis pathway, such as ERG3, can allow the fungus to bypass the need for the step blocked by fluconazole.[8][9]
Visualizations
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Mechanisms of fluconazole action and resistance.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Fluconazole Disk Diffusion Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Fluconazole Resistance in Candida parapsilosis Isolates from a U.S. Surveillance System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fluconazole Hydrate
For Immediate Implementation by Laboratory Personnel
This document provides essential operational and disposal protocols for fluconazole hydrate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Adherence to these guidelines is critical for minimizing environmental impact and maintaining a safe research environment.
I. Immediate Safety and Handling Precautions
This compound, an antifungal agent, is classified as a hazardous substance. All laboratory personnel must handle this compound with care, utilizing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of powdered this compound should be conducted in a chemical fume hood to prevent inhalation of dust particles. In case of a spill, immediately follow the spill response procedures outlined in this guide.
II. Operational Disposal Plan: A Step-by-Step Approach
The disposal of this compound must be managed through a process of segregation, documentation, and appropriate chemical treatment or collection by a certified hazardous waste contractor. Under no circumstances should this compound or its concentrated solutions be disposed of down the drain.[1][2][3][4]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.[1] The container must be made of a compatible material and kept closed when not in use.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams.
Step 2: Labeling and Documentation
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Maintain a log sheet for each waste container, documenting the date and amount of waste added.
Step 3: Storage
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from ignition sources and incompatible materials.
Step 4: Disposal Pathway Selection
The appropriate disposal pathway depends on the quantity and concentration of the this compound waste. The following decision tree diagram illustrates the selection process.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
III. Experimental Protocols for In-Laboratory Degradation
For small quantities of dilute aqueous this compound waste, in-laboratory chemical degradation can be an effective disposal method. The following are detailed protocols for advanced oxidation processes that have been shown to degrade fluconazole. These procedures must be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.
A. UV Photodegradation Protocol
This method utilizes ultraviolet (UV) light to break down the fluconazole molecule.
-
Materials:
-
Aqueous fluconazole waste
-
UV photoreactor with a low-pressure mercury lamp (254 nm)
-
Quartz reaction vessel
-
Stir plate and stir bar
-
pH meter and adjustment solutions (e.g., dilute HCl or NaOH)
-
-
Procedure:
-
Transfer the aqueous fluconazole waste to the quartz reaction vessel.
-
Place the vessel in the photoreactor and add a stir bar.
-
Adjust the pH of the solution. The photodegradation rate of fluconazole is pH-dependent, with increased rates observed at both acidic (pH < 7.0) and alkaline (pH > 7.0) conditions.[5]
-
Turn on the UV lamp and the stirrer.
-
Irradiate the solution for a designated time. Studies have shown that up to 84% of fluconazole can be removed after 300 minutes of irradiation at pH 7.[6]
-
After the reaction is complete, turn off the UV lamp and stirrer.
-
The treated effluent should be analyzed to confirm the degradation of fluconazole before disposal according to local regulations.
-
B. Fenton Oxidation Protocol
This protocol uses Fenton's reagent (hydrogen peroxide and an iron catalyst) to generate highly reactive hydroxyl radicals that oxidize fluconazole.
-
Materials:
-
Aqueous fluconazole waste
-
Ferrous sulfate (FeSO₄) solution (e.g., 1% w/v)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for neutralization
-
Reaction vessel with a stirrer
-
pH meter
-
-
Procedure:
-
Transfer the aqueous fluconazole waste to the reaction vessel.
-
Adjust the pH of the solution to between 3 and 4 using sulfuric acid.[7][8][9]
-
Add the ferrous sulfate solution to the reaction vessel while stirring.
-
Slowly and carefully add the hydrogen peroxide solution. This reaction is exothermic.
-
Allow the reaction to proceed for a minimum of one hour with continuous stirring.[8]
-
After the reaction, neutralize the solution to a pH between 8 and 9 with sodium hydroxide to precipitate the iron as ferric hydroxide.
-
Allow the precipitate to settle, and then decant the supernatant.
-
The supernatant should be analyzed for residual fluconazole before disposal. The iron sludge must be disposed of as hazardous waste.
-
C. Thermally Activated Persulfate (TAP) Oxidation Protocol
This method uses heat to activate persulfate ions, which then degrade fluconazole.
-
Materials:
-
Aqueous fluconazole waste
-
Sodium persulfate (Na₂S₂O₈)
-
Reaction vessel with a stirrer and heating capability (e.g., heating mantle)
-
Thermometer
-
pH meter
-
-
Procedure:
-
Transfer the aqueous fluconazole waste to the reaction vessel.
-
Add the desired concentration of sodium persulfate. The degradation rate increases with higher persulfate concentrations.[6][10]
-
Begin stirring and heating the solution. Higher temperatures significantly improve the removal rate of fluconazole.[6][10]
-
Maintain the desired temperature and continue stirring for the required reaction time. The reaction kinetics follow a pseudo-first-order model.[6][10]
-
After the reaction period, allow the solution to cool.
-
Analyze the treated solution for fluconazole degradation before final disposal.
-
IV. Quantitative Data on Degradation Methods
The following table summarizes key quantitative data from studies on the chemical degradation of fluconazole. This information can be used to select the most appropriate in-laboratory treatment method based on available resources and desired efficiency.
| Degradation Method | Key Parameters | Removal Efficiency/Rate | Reference |
| UV Photodegradation | pH-dependent (2.0-12.0) | Quantum yield: 0.023 to 0.090 mol einstein⁻¹ | |
| 300 min irradiation at pH 7 | Up to 84% removal | ||
| Fenton Oxidation | pH 3-4, 1-hour reaction | 85% COD reduction at 3675 mg/L FeSO₄ and 900 mg/L H₂O₂ | [8] |
| FeSO₄·7H₂O: 2 g/L, H₂O₂: 2 mL/L | ~80% overall efficiency in some cases | [11] | |
| Thermally Activated Persulfate | 60°C | Removal rate: 0.223 h⁻¹ | [6][10] |
| 20 mM Persulfate | Removal rate: 0.50 h⁻¹ | [6][10] | |
| pH 3 | Highest degradation rate (0.51 h⁻¹) | [6] |
V. Logical Relationships in Disposal Management
The effective management of this compound waste relies on a clear understanding of the relationships between waste generation, characterization, treatment, and final disposal. The following diagram illustrates these logical connections.
Caption: Logical flow from generation to final disposal of this compound waste.
By implementing these procedures, research facilities can ensure the safe and responsible management of this compound waste, thereby protecting their personnel and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.com [fishersci.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: kinetics, mechanistic investigations and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. ijsr.net [ijsr.net]
- 9. watermanaustralia.com [watermanaustralia.com]
- 10. Degradation of azole fungicide fluconazole in aqueous solution by thermally activated persulfate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. witpress.com [witpress.com]
Personal protective equipment for handling Fluconazole hydrate
Essential Safety and Handling Guide for Fluconazole Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Occupational Exposure Limits and Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE and established occupational exposure limits.
| Exposure Limit/PPE | Specification | Source(s) |
| Occupational Exposure Limit (OEL) | Pfizer OEL TWA-8 Hr: 0.5 mg/m³ | [1] |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side shields. | [2][3] |
| Skin Protection | Impervious protective clothing, such as a lab coat or long-sleeved clothing, is recommended, especially for bulk processing operations. | [2][3] |
| Hand Protection | Impervious gloves are recommended. While specific compatibility data for this compound is limited, Butyl rubber and Fluorocarbon rubber (Viton) have been suggested as suitable materials. It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. | [4] |
| Respiratory Protection | If the Occupational Exposure Limit (OEL) is exceeded, or if dust is generated, a NIOSH-approved N95 particulate respirator or a respirator with a higher protection factor is required. | [2][3][5] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Engineering Controls
| Control Measure | Description |
| Ventilation | Work in a well-ventilated area. General room ventilation is typically adequate unless the process generates dust, in which case local exhaust ventilation or a fume hood should be used.[2] |
| Dust Control | Minimize dust generation and accumulation during handling.[2] |
| Eyewash Stations & Safety Showers | Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2] |
Safe Handling Practices
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[2]
-
Avoid Inhalation: Do not breathe dust.[5]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][5]
-
Special Instructions: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5]
Storage Conditions
| Condition | Requirement |
| Container | Keep containers tightly closed. |
| Environment | Store in a dry, cool, and well-ventilated place. |
| Security | Store locked up or in an area accessible only to qualified and authorized personnel.[5] |
Spill and Disposal Management
Immediate and correct response to spills and proper disposal of waste are critical to prevent contamination and exposure.
Spill Cleanup Protocol
The following protocol is a general guideline for cleaning up a spill of this compound powder. For spills larger than 5 grams, evacuate the area and contact your institution's environmental health and safety department.
| Step | Action |
| 1. Secure the Area | Alert others in the vicinity and restrict access to the spill area. |
| 2. Don Appropriate PPE | At a minimum, wear double nitrile gloves, a lab coat, and safety goggles. For larger spills or where dust is present, a NIOSH-approved N95 respirator is required. |
| 3. Contain the Spill | Gently cover the spill with absorbent pads or damp paper towels to prevent the powder from becoming airborne. Do not use dry sweeping methods. |
| 4. Collect the Material | Carefully scoop the absorbed material and place it into a labeled, sealed container for hazardous waste disposal. |
| 5. Decontaminate the Area | Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[6] |
| 6. Dispose of Waste | All contaminated materials, including PPE, must be disposed of as hazardous pharmaceutical waste. |
Disposal Plan
This compound waste is categorized as non-hazardous pharmaceutical waste unless it meets the criteria for hazardous waste as defined by the EPA. Always consult your institution's waste management guidelines and local regulations.
| Waste Type | Disposal Container | Disposal Method |
| Non-Hazardous Pharmaceutical Waste | White container with a blue lid. | Dispose of through a licensed pharmaceutical waste vendor for incineration.[7] |
| Hazardous Pharmaceutical Waste | Black container labeled "Hazardous Waste Pharmaceuticals". | Must be handled by a licensed hazardous waste disposal company in accordance with EPA and local regulations.[7] |
| Sharps (needles, scalpels) | Puncture-resistant sharps container. | Dispose of through a medical waste disposal service. |
| Contaminated PPE | Labeled hazardous waste bag. | Dispose of as hazardous pharmaceutical waste. |
Operational Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. policy.nshealth.ca [policy.nshealth.ca]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Kimtech N95 Respirator Niosh Certified - Made in USA - As Low As 3.95 per mask - Buy 100 [idsdental.com]
- 5. safetyemporium.com [safetyemporium.com]
- 6. dvm360.com [dvm360.com]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
